Product packaging for Triiodomesitylene(Cat. No.:CAS No. 19025-36-6)

Triiodomesitylene

Cat. No.: B3049016
CAS No.: 19025-36-6
M. Wt: 497.88 g/mol
InChI Key: UUMJKZVRNPVQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Triiodomesitylene is a useful research compound. Its molecular formula is C9H9I3 and its molecular weight is 497.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9I3 B3049016 Triiodomesitylene CAS No. 19025-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-triiodo-2,4,6-trimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMJKZVRNPVQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)I)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348340
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19025-36-6
Record name Triiodomesitylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of Steric Hindrance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,4,6-Triiodomesitylene from Mesitylene

In the landscape of synthetic chemistry, the deliberate introduction of steric bulk is a powerful tool for controlling reactivity, enhancing selectivity, and imparting unique physical properties to molecules. 2,4,6-Triiodomesitylene, also known as 1,3,5-triiodo-2,4,6-trimethylbenzene, stands as a premier example of a sterically hindered aryl iodide. Its structure, featuring three bulky iodine atoms flanking three methyl groups on a benzene core, makes it a valuable intermediate in organometallic chemistry and materials science. The mesityl group ((CH₃)₃C₆H₂–) itself is renowned for its use as a large, reaction-blocking substituent, capable of stabilizing low-coordination metal centers or influencing the stereochemical outcome of reactions.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of 2,4,6-triiodomesitylene, grounded in the principles of electrophilic aromatic substitution.

The Mechanistic Heartbeat: Electrophilic Aromatic Iodination

The synthesis of 2,4,6-triiodomesitylene from mesitylene is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The success of this transformation hinges on two key factors: the high nucleophilicity of the mesitylene ring and the generation of a potent iodine electrophile.

  • Substrate Activation: Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic compound. The three methyl groups are activating substituents; they donate electron density to the benzene ring through an inductive effect, making the ring highly susceptible to attack by electrophiles.[1] This enhanced nucleophilicity drives the reaction forward efficiently.

  • Electrophile Generation: Molecular iodine (I₂) is a relatively weak electrophile and does not react directly with aromatic rings.[2] To facilitate the reaction, an oxidizing agent is required to generate a more powerful iodinating species, which behaves as an iodine cation (I⁺).[3][4] A highly effective and reliable method utilizes periodic acid (H₅IO₆) or iodic acid (HIO₃) in the presence of concentrated sulfuric acid.[2][5] The strong acid protonates the oxidant, which then oxidizes I₂ to the highly electrophilic species that drives the substitution.

  • Substitution Mechanism: The SEAr mechanism proceeds in two fundamental steps:

    • Attack and Formation of the Sigma Complex: The π-electrons of the mesitylene ring attack the iodine electrophile (I⁺). This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

    • Re-aromatization: A weak base, such as water or the bisulfate anion (HSO₄⁻), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the iodinated product.

Due to the strong activation by the three methyl groups, this process occurs sequentially at all three available positions (2, 4, and 6) to yield the desired trisubstituted product.

Operational Blueprint: Synthesis Protocol

This protocol is adapted from a trusted procedure for the iodination of a similar polyalkylbenzene, ensuring robustness and high yield.[2]

Safety Imperatives: A Culture of Prevention
  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of corrosive vapors and iodine fumes.

  • Reagent Handling:

    • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe burns upon contact. When diluting, always add acid slowly to water (or the specified solvent), never the other way around, to manage the exothermic reaction.

    • Iodine: Toxic if inhaled or ingested and can cause skin irritation. Handle solid iodine carefully to avoid generating dust.

    • Acetic Acid: Corrosive and has a pungent odor. Avoid inhalation of vapors.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.

Materials and Equipment
Reagents & ChemicalsEquipment
Mesitylene (1,3,5-trimethylbenzene)250 mL Three-necked round-bottomed flask
Iodine (I₂)Reflux condenser
Periodic acid dihydrate (H₅IO₆)Thermometer and thermometer adapter
Glacial Acetic AcidMagnetic stirrer and stir bar
Concentrated Sulfuric Acid (95-98%)Heating mantle with temperature controller
Sodium thiosulfate (Na₂S₂O₃)Büchner funnel and filter flask
Deionized WaterBeakers, graduated cylinders
Acetone (for recrystallization)Spatulas, weighing paper
Step-by-Step Experimental Procedure
  • Reaction Setup:

    • Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

    • Charge the flask with mesitylene (6.0 g, 0.05 mol), iodine (19.0 g, 0.075 mol), and periodic acid dihydrate (5.7 g, 0.025 mol).[2]

    • Causality: Using an excess of the iodinating reagents ensures the complete trisubstitution of the mesitylene ring. Periodic acid acts as the in-situ oxidant for iodine.

  • Addition of Solvent and Catalyst:

    • In a separate beaker, carefully prepare the acidic solvent mixture by adding 5 mL of concentrated sulfuric acid to 150 mL of glacial acetic acid. This process is exothermic and should be done with cooling.

    • Add this acidic solution to the reaction flask containing the mesitylene and iodine mixture.

    • Causality: Acetic acid serves as the solvent, while sulfuric acid acts as a catalyst, protonating the periodic acid to initiate the formation of the highly reactive iodine electrophile.

  • Reaction Execution:

    • With continuous stirring, gently heat the resulting dark purple mixture to 65-70 °C using a heating mantle.

    • Maintain this temperature for approximately 2-3 hours. The reaction progress can be monitored by the disappearance of the characteristic purple color of molecular iodine, resulting in a pale yellow or off-white slurry.

    • Causality: Heating provides the necessary activation energy for the reaction. The color change is a reliable visual indicator that the molecular iodine has been consumed.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing ~400 mL of deionized water with vigorous stirring. A precipitate will form.

    • To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the yellow color of the solution disappears.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of deionized water to remove residual acids and salts.

    • Causality: Quenching with water precipitates the organic product, which is insoluble in the aqueous medium. Sodium thiosulfate reduces excess I₂ to colorless I⁻, simplifying purification. Washing is critical to remove impurities.

  • Purification:

    • Transfer the crude, air-dried solid to a beaker and dissolve it in a minimum amount of boiling acetone.[2]

    • Once fully dissolved, allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the purified crystals of 2,4,6-triiodomesitylene by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold acetone and allow them to dry completely.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The desired product is less soluble in the cold solvent than are the impurities, allowing for its selective crystallization.

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods:

  • Melting Point: Compare the observed melting point with the literature value (approx. 206-209 °C). A sharp melting range indicates high purity.

  • NMR Spectroscopy: ¹H NMR will show a singlet for the aromatic protons and a singlet for the methyl protons, with an integration ratio of 1:3, respectively. ¹³C NMR will show distinct peaks for the iodinated and methyl-substituted aromatic carbons, as well as the methyl carbons themselves.

Quantitative Data Summary

ParameterValueMoles (mmol)Molar Ratio
Mesitylene6.0 g (7.0 mL)501.0
Iodine (I₂)19.0 g751.5 (4.5 eq. of I)
Periodic Acid Dihydrate5.7 g250.5
Glacial Acetic Acid150 mL--
Conc. Sulfuric Acid5 mL--
Reaction Conditions
Temperature65-70 °C
Reaction Time2-3 hours
Expected Yield~80-90%

Process Visualization

The following diagram illustrates the key stages of the synthesis workflow.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purify Purification A 1. Reagent Charging Mesitylene, I₂, H₅IO₆ in 3-Neck Flask B 2. Solvent Addition Add H₂SO₄/AcOH Mixture A->B Combine C 3. Iodination Reaction Heat at 65-70°C (2-3 hours) B->C Heat & Stir D 4. Quenching Pour into Water C->D Cool & Process E 5. Reduction Add Na₂S₂O₃ (aq) D->E Decolorize F 6. Filtration Collect Crude Solid E->F Isolate G 7. Recrystallization Dissolve in hot Acetone, cool to crystallize F->G Purify H 8. Final Product Filter & Dry Pure 2,4,6-Triiodomesitylene G->H Isolate

Caption: Workflow for the synthesis of 2,4,6-triiodomesitylene.

References

Step-by-step synthesis protocol for Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Triiodomesitylene

For the Researcher, Scientist, and Drug Development Professional

Introduction

This compound, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a halogenated aromatic compound of significant interest in various fields of chemical research and development. Its symmetrically substituted benzene core, adorned with three bulky iodine atoms and three methyl groups, imparts unique steric and electronic properties. This makes it a valuable building block in supramolecular chemistry, materials science, and as a precursor for the synthesis of more complex molecular architectures. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of electrophilic aromatic substitution. The causality behind experimental choices, safety considerations, and methods for purification and characterization are discussed in detail to ensure a reproducible and safe laboratory experience.

Theoretical Background: The Chemistry of Electrophilic Aromatic Iodination

The synthesis of this compound from mesitylene (1,3,5-trimethylbenzene) is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The benzene ring of mesitylene is highly activated towards electrophilic attack due to the electron-donating nature of the three methyl groups. These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive than benzene itself.

The core of this reaction involves the generation of a potent electrophile, an iodonium ion (I+), which then attacks the electron-rich mesitylene ring. Molecular iodine (I₂) itself is not electrophilic enough to react directly with the aromatic ring. Therefore, an oxidizing agent is required to generate the I+ species.[2] Common oxidizing agents used for this purpose include nitric acid, a mixture of periodic acid (HIO₃) and sulfuric acid, or other systems that can effectively polarize the iodine molecule.[2]

The reaction proceeds in a stepwise manner, with the substitution of three hydrogen atoms on the aromatic ring with iodine atoms. The directing effects of the methyl groups guide the incoming electrophiles to the ortho and para positions. In the case of mesitylene, the 2, 4, and 6 positions are all ortho and para to the methyl groups, leading to the selective formation of the 1,3,5-triiodo-2,4,6-trimethylbenzene product.

Reaction Mechanism Overview

Electrophilic Aromatic Iodination of Mesitylene cluster_0 Step 1: Generation of the Iodonium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Aromatization cluster_3 Further Iodination I2 I₂ I_plus I⁺ (Iodonium Ion) I2->I_plus Oxidation Oxidant Oxidizing Agent (e.g., HNO₃) Oxidant->I_plus Sigma_Complex Arenium Ion Intermediate (Sigma Complex) I_plus->Sigma_Complex Mesitylene Mesitylene Mesitylene->Sigma_Complex Attack by π-electrons Iodomesitylene Iodomesitylene Sigma_Complex->Iodomesitylene Loss of H⁺ Diiodomesitylene Diiodomesitylene Iodomesitylene->Diiodomesitylene Repeat Steps 1-3 This compound This compound (Final Product) Diiodomesitylene->this compound Repeat Steps 1-3

Caption: A simplified workflow of the electrophilic aromatic iodination of mesitylene.

Experimental Protocol: Synthesis of this compound

This protocol details the direct iodination of mesitylene using iodine and an oxidizing agent.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
MesityleneC₉H₁₂120.195.0 g (41.6 mmol)Reagent grade, fresh
IodineI₂253.8115.8 g (62.3 mmol)Solid, crystalline
Periodic AcidH₅IO₆227.944.7 g (20.6 mmol)Dihydrate can be used
Sulfuric AcidH₂SO₄98.0810 mLConcentrated (98%)
Acetic AcidCH₃COOH60.05100 mLGlacial
Sodium ThiosulfateNa₂S₂O₃158.11As neededFor quenching
Sodium BicarbonateNaHCO₃84.01As neededFor neutralization
MethanolCH₃OH32.04As neededFor recrystallization
Deionized WaterH₂O18.02As needed
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Safety Precautions
  • General: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Iodine: Iodine is corrosive and can cause severe skin and eye irritation.[4] Inhalation of iodine vapor can lead to respiratory tract irritation.[4] Handle solid iodine with care to avoid generating dust.

  • Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive and can cause severe burns.[3] Handle with extreme care and add reagents slowly to avoid splashing.

  • Quenching: Have a solution of sodium thiosulfate ready to neutralize any spilled iodine.[5]

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add mesitylene (5.0 g, 41.6 mmol), iodine (15.8 g, 62.3 mmol), and glacial acetic acid (100 mL).

    • Attach a reflux condenser to the central neck of the flask and a dropping funnel to one of the side necks.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Addition of Oxidizing Agent:

    • In a separate beaker, carefully prepare the oxidizing solution by dissolving periodic acid (4.7 g, 20.6 mmol) in concentrated sulfuric acid (10 mL). This should be done cautiously in an ice bath as the dissolution is exothermic.

    • Transfer the prepared oxidizing solution to the dropping funnel.

    • Begin stirring the reaction mixture in the round-bottom flask and heat it to approximately 60-70 °C.

    • Add the oxidizing solution dropwise from the dropping funnel to the reaction mixture over a period of 30-45 minutes. The color of the reaction mixture will darken.

  • Reaction:

    • After the addition is complete, continue to stir the reaction mixture at 60-70 °C for an additional 2-3 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled reaction mixture into a beaker containing 200 mL of deionized water. A precipitate should form.

    • To remove any unreacted iodine, add a saturated solution of sodium thiosulfate dropwise until the characteristic purple/brown color of iodine disappears.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with deionized water (2 x 50 mL) to remove any remaining acids and salts.

    • Wash the solid with a 5% sodium bicarbonate solution (50 mL) to neutralize any residual acid, followed by another wash with deionized water (50 mL).

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.

    • Dissolve the crude solid in a minimal amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the purified product in a vacuum oven or desiccator to a constant weight.

Characterization

The final product, 1,3,5-triiodo-2,4,6-trimethylbenzene, should be a white to off-white crystalline solid.

  • IUPAC Name: 1,3,5-triiodo-2,4,6-trimethylbenzene[6]

  • CAS Number: 19025-36-6[6]

  • Molecular Formula: C₉H₉I₃[6]

  • Molecular Weight: 497.89 g/mol [6]

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • X-ray Crystallography: To determine the solid-state structure.[7]

Experimental Workflow Diagram

Synthesis of this compound Workflow start Start setup Reaction Setup: Mesitylene, Iodine, Acetic Acid in Flask start->setup add_oxidant Dropwise Addition of Periodic Acid in Sulfuric Acid (60-70 °C) setup->add_oxidant react Stir at 60-70 °C for 2-3 hours add_oxidant->react cool Cool to Room Temperature react->cool precipitate Pour into Water cool->precipitate quench Add Sodium Thiosulfate (remove excess I₂) precipitate->quench filter Vacuum Filtration quench->filter wash Wash with Water and Sodium Bicarbonate filter->wash recrystallize Recrystallize from Methanol wash->recrystallize dry Dry the Product recrystallize->dry characterize Characterize: MP, NMR, MS dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via electrophilic aromatic iodination of mesitylene is a robust and reliable procedure. By understanding the underlying chemical principles and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently prepare this valuable compound for their scientific endeavors. The provided step-by-step instructions, coupled with insights into the rationale behind each step, aim to empower scientists in drug development and materials research to successfully synthesize and utilize this compound in their innovative work.

References

An In-Depth Technical Guide to the Spectroscopic Data of Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Triiodomesitylene, systematically known as 1,3,5-triiodo-2,4,6-trimethylbenzene, is a highly substituted aromatic compound. Its molecular structure, characterized by a symmetrical arrangement of three iodine atoms and three methyl groups on a benzene ring, makes it a valuable building block in various fields of chemical synthesis, including the development of novel materials and pharmaceuticals. The high degree of substitution and the presence of heavy iodine atoms confer unique properties to the molecule, which are reflected in its spectroscopic data.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As Senior Application Scientist, the objective is to not only present the data but to also provide expert interpretation, explaining the causal relationships between the molecular structure and the observed spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of this and similar molecules.

Molecular Structure and Symmetry

The structure of this compound (C₉H₉I₃) possesses a high degree of symmetry (C₃h point group). This symmetry is the cornerstone of interpreting its spectroscopic data, particularly its NMR spectra. The molecule has a plane of symmetry through the benzene ring, and a three-fold rotational axis perpendicular to the ring. This results in the magnetic equivalence of the three methyl groups and the three iodine-substituted aromatic carbons, as well as the three methyl-substituted aromatic carbons. This equivalence simplifies the NMR spectra significantly, providing a clear and unambiguous confirmation of the structure.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the direct iodination of mesitylene (1,3,5-trimethylbenzene). A typical procedure involves the reaction of mesitylene with iodine in the presence of an oxidizing agent, such as a mixture of sulfuric and nitric acids. However, milder and more selective reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also be employed to achieve this transformation, often under less harsh conditions.[1][2] The successful synthesis and purification of this compound are confirmed by the spectroscopic methods detailed below.

Spectroscopic Analysis Workflow

The comprehensive characterization of this compound involves a multi-technique approach to unambiguously confirm its structure and purity. The logical workflow for this analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Syn Synthesis of This compound Pur Purification (e.g., Recrystallization) Syn->Pur NMR NMR Spectroscopy (¹H & ¹³C) Pur->NMR IR IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Confirm Structure Elucidation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm

Figure 1: Workflow for the synthesis and spectroscopic characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the this compound molecule, all nine protons of the three methyl groups are chemically and magnetically equivalent. This leads to the expectation of a single, sharp signal in the ¹H NMR spectrum.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8Singlet9H-CH₃

Data presented is a representative value. The exact chemical shift can vary slightly depending on the solvent and concentration.

Interpretation: The observation of a single peak integrating to nine protons is a powerful confirmation of the molecule's C₃h symmetry. The chemical shift, typically around 2.8 ppm, is downfield from that of the methyl protons in mesitylene (~2.3 ppm). This deshielding effect can be attributed to the electron-withdrawing inductive effect of the three large iodine atoms on the benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of this compound also dictates the number of signals in its ¹³C NMR spectrum. Three distinct signals are expected, corresponding to the three unique carbon environments: the methyl carbons, the iodine-substituted aromatic carbons, and the methyl-substituted aromatic carbons.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~145C-CH₃
~110C-I
~30-CH₃

Data presented are representative values. Exact chemical shifts can vary based on experimental conditions.

Interpretation:

  • C-CH₃ (~145 ppm): The signal for the aromatic carbons bonded to the methyl groups appears at this chemical shift.

  • C-I (~110 ppm): The carbons directly attached to the iodine atoms are significantly shielded compared to unsubstituted benzene (128.5 ppm) due to the "heavy atom effect" of iodine. This is a characteristic feature for carbons bonded to heavy halogens.

  • -CH₃ (~30 ppm): The signal for the three equivalent methyl carbons appears in the typical aliphatic region.

The presence of only three signals in the ¹³C NMR spectrum provides conclusive evidence for the symmetrical structure of 1,3,5-triiodo-2,4,6-trimethylbenzene.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
2950-3000C-H stretch (methyl)Medium
~1450C-H bend (methyl)Medium
~1370C=C stretch (aromatic)Strong
Below 800C-I stretchStrong

Interpretation: The IR spectrum is dominated by vibrations associated with the methyl groups and the aromatic ring. The C-H stretching and bending vibrations of the methyl groups are readily identifiable. The strong absorption around 1370 cm⁻¹ is characteristic of the C=C stretching of the heavily substituted benzene ring. The vibrations associated with the carbon-iodine bonds are expected to appear at low frequencies (below 800 cm⁻¹), which is a characteristic region for heavy atom vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The molecular formula is C₉H₉I₃, and the monoisotopic mass is approximately 497.78 g/mol .

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
~498Molecular ion [M]⁺
~371[M-I]⁺
~244[M-2I]⁺
~117[M-3I]⁺

Interpretation: The mass spectrum will show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound. Due to the presence of three iodine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The primary fragmentation pathway involves the sequential loss of iodine atoms, leading to significant peaks at [M-I]⁺, [M-2I]⁺, and [M-3I]⁺. The observation of this fragmentation pattern provides strong evidence for the presence of three iodine substituents on the molecule.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the resulting signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of ~250 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

2. IR Spectroscopy

  • Sample Preparation:

    • Solid Phase (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid Phase (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Sample Introduction:

    • EI: Introduce the sample via a direct insertion probe or after separation by gas chromatography (GC-MS).

    • ESI: Dissolve the sample in a suitable solvent and introduce it via direct infusion or after separation by liquid chromatography (LC-MS).

  • Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-600 amu).

    • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound is a textbook example of how molecular symmetry profoundly influences spectroscopic data. The simplicity of the ¹H and ¹³C NMR spectra, with their single and three distinct signals respectively, provides unequivocal evidence for the symmetrical arrangement of the substituents. The IR spectrum confirms the presence of the key functional groups, while mass spectrometry verifies the molecular weight and the presence of three iodine atoms through its characteristic fragmentation pattern. The integrated application of these techniques, as outlined in this guide, provides a robust and self-validating system for the structural elucidation and purity assessment of this compound, a critical requirement for its application in research and development.

References

The Architecture of a Crowded Ring: A Technical Guide to the Crystal Structure Analysis of Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of the crystal structure analysis of 1,3,5-triiodomesitylene (2,4,6-triiodo-1,3,5-trimethylbenzene), a molecule of significant interest in supramolecular chemistry and materials science. We will move beyond a simple recitation of methods to a detailed examination of the experimental rationale, from synthesis and crystallization to the nuances of X-ray diffraction analysis. This document will elucidate the critical interplay of steric hindrance and non-covalent interactions, particularly halogen bonding, in dictating the final solid-state architecture of this highly substituted aromatic system. By dissecting the causality behind experimental choices and the interpretation of the resulting data, this guide serves as a comprehensive resource for researchers engaged in the structural characterization of complex organic molecules.

Introduction: The Significance of Triiodomesitylene's Solid-State Structure

1,3,5-triiodomesitylene presents a fascinating case study in crystal engineering. The strategic placement of bulky iodine and methyl groups on a benzene ring creates a sterically crowded environment, forcing the molecule to adopt a conformation that minimizes intramolecular strain. The resulting electronic and steric landscape makes it a potent donor for halogen bonding, a highly directional non-covalent interaction crucial for the rational design of crystalline materials.[1][2] Understanding the precise three-dimensional arrangement of this compound in the crystalline state is paramount for its application in areas such as:

  • Crystal Engineering: Serving as a robust building block for the construction of complex supramolecular assemblies.

  • Materials Science: The design of novel materials with tailored electronic and optical properties.

  • Drug Development: As a scaffold for the development of halogenated pharmaceutical compounds where protein-halogen interactions are critical.

This guide will provide the foundational knowledge for researchers to confidently undertake and interpret the crystal structure analysis of this compound and analogous compounds.

Experimental Workflow: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. The following sections detail a robust methodology, explaining the rationale behind each step.

Synthesis of 1,3,5-Triiodomesitylene

The synthesis of this compound is typically achieved through the electrophilic iodination of mesitylene (1,3,5-trimethylbenzene). A common and effective method involves the use of an iodine source and a strong oxidizing agent.

Protocol: Electrophilic Iodination of Mesitylene

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve mesitylene in a suitable solvent such as glacial acetic acid.

  • Reagent Addition: While stirring, add a stoichiometric excess of iodine monochloride (ICl) or a mixture of iodine and a strong oxidizing agent (e.g., periodic acid, nitric acid) dropwise to the solution at room temperature. The use of an oxidizing agent is crucial to generate the highly electrophilic iodine species (I+) required for the reaction to proceed.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is collected by filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove any unreacted mesitylene.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 1,3,5-triiodomesitylene.

Causality in Synthesis: The choice of an appropriate iodinating system is critical. While molecular iodine itself is not electrophilic enough to iodinate the deactivated mesitylene ring (deactivated by the inductive effect of the first one or two iodine substituents), the in-situ generation of a more potent electrophilic iodine species is necessary for the reaction to proceed to the tri-substituted product.

Crystallization: The Art of Growing Diffraction-Quality Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow, ordered aggregation of molecules from a supersaturated solution.

Protocol: Slow Evaporation Crystallization

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, or a mixture of hexane and ethyl acetate) at room temperature. The ideal solvent is one in which the compound is sparingly soluble.

  • Preparation of the Crystallization Vessel: Transfer the solution to a clean vial, cover it with a perforated cap (e.g., aluminum foil with small pinholes), and place it in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of single crystals.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.

Expert Insight: The rate of evaporation is a critical parameter. Too rapid evaporation will lead to the formation of polycrystalline powder, while excessively slow evaporation may not induce crystallization. Experimenting with different solvents and temperatures is often necessary to find the optimal conditions.

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

X-ray crystallography is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[3][4] By analyzing the diffraction pattern of X-rays scattered by the crystal, a three-dimensional map of electron density can be generated, revealing the precise positions of atoms.[3][4]

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[3] The raw data are then processed to correct for experimental factors and to determine the unit cell parameters and space group.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve its accuracy.

The Crystal Structure of this compound: A Detailed Analysis

The crystal structure of 1,3,5-triiodo-2,4,6-trimethylbenzene reveals significant insights into the interplay of steric and electronic effects.[5]

Molecular Geometry

A key finding is the significant distortion of the benzene ring from its ideal D6h symmetry.[5] The endocyclic angles at the carbon atoms bearing the iodine substituents are widened, while those at the carbons with methyl groups are compressed.[5]

ParameterValue
Average C-C-C angle (at C-I)123.8 (3)°[5]
Average C-C-C angle (at C-CH3)116.2 (3)°[5]

This distortion is a direct consequence of the steric repulsion between the bulky iodine atoms and the adjacent methyl groups. To alleviate this strain, the C-I bonds are pushed away from the methyl groups, leading to the observed changes in the bond angles.

Intermolecular Interactions and Crystal Packing

The packing of this compound molecules in the crystal lattice is primarily governed by halogen bonding. The iodine atoms, despite their overall negative charge, possess a region of positive electrostatic potential on their outermost surface (the σ-hole), which can interact favorably with electron-rich regions of neighboring molecules. In the case of this compound, these interactions are likely of the I···I type, contributing to the stability of the crystal lattice.

Diagram: Logical Workflow for Crystal Structure Analysis

workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_analysis Structural Analysis synthesis Synthesis of This compound purification Purification (Recrystallization) synthesis->purification crystallization Single Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_geometry Molecular Geometry Analysis refinement->molecular_geometry packing_analysis Crystal Packing & Intermolecular Interactions molecular_geometry->packing_analysis cif_generation CIF File Generation packing_analysis->cif_generation

Caption: Workflow for the crystal structure analysis of this compound.

Conclusion: From Data to Insight

The crystal structure analysis of 1,3,5-triiodomesitylene provides a compelling example of how fundamental principles of stereochemistry and non-covalent interactions dictate the solid-state architecture of organic molecules. The distortion of the benzene ring and the prevalence of halogen bonding are not mere structural curiosities but are critical determinants of the material's properties and its potential applications. This guide has provided a comprehensive overview of the experimental and analytical considerations necessary to uncover this structural information, empowering researchers to apply these principles to their own investigations in chemical and materials science.

References

An In-depth Technical Guide to the Halogen Bonding Capabilities of Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of 1,3,5-triiodomesitylene, a powerful yet underutilized halogen bond donor. We will delve into its structural characteristics, synthesis, and its profound potential in crystal engineering and the rational design of pharmaceutical co-crystals. This document moves beyond theoretical principles to offer actionable insights and detailed experimental protocols, empowering researchers to harness the unique capabilities of this molecule.

The Power of the σ-Hole: Understanding Halogen Bonding

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, contrary to its traditional perception as being solely electronegative. This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, resulting in a region of positive electrostatic potential, termed the "σ-hole," located on the outermost portion of the halogen atom, opposite to the covalent bond.[1] This positive region can then interact favorably with a Lewis base (a nucleophile), such as the lone pair of a nitrogen or oxygen atom.[1]

The strength of a halogen bond is influenced by several factors:

  • The nature of the halogen: The ability to form a halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.[2]

  • The electron-withdrawing capacity of the scaffold: The more electron-withdrawing the group attached to the halogen, the more positive the σ-hole and the stronger the resulting halogen bond.[3]

  • The nature of the Lewis base: The strength of the interaction is also dependent on the electron-donating ability of the Lewis base.

Triiodomesitylene, with its three iodine atoms attached to a benzene ring, presents a fascinating case study. The electron-withdrawing nature of the aromatic ring, coupled with the high polarizability of iodine, makes it a potent triple halogen bond donor. The methyl groups on the mesitylene core also introduce steric factors that can be exploited to fine-tune the geometry of supramolecular assemblies.

Synthesis and Structural Characterization of this compound

While a plethora of methods exist for the synthesis of 1,3,5-triazine derivatives and other substituted benzenes, a direct, optimized protocol for 1,3,5-triiodomesitylene can be adapted from established procedures for similar polyiodinated aromatic compounds.[4][5] A plausible synthetic route is outlined below.

Proposed Synthetic Protocol for 1,3,5-Triiodomesitylene

This protocol is based on the iodination of mesitylene using an iodine/iodic acid system.

Materials:

  • Mesitylene

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • Acetic acid

  • Sulfuric acid

  • Water

  • Sodium thiosulfate

  • Dichloromethane

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve mesitylene in glacial acetic acid.

  • Add finely ground iodine and iodic acid to the solution.

  • Carefully add concentrated sulfuric acid dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker containing a solution of sodium thiosulfate in water to quench any unreacted iodine.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or dichloromethane/hexane, to obtain purified 1,3,5-triiodomesitylene as a crystalline solid.

Characterization:

The synthesized this compound should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and purity. The ¹H NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons.[1][6][7][8] The ¹³C NMR spectrum will show characteristic peaks for the aromatic carbons (both substituted and unsubstituted) and the methyl carbons.

  • Mass Spectrometry: To determine the molecular weight and confirm the identity of the compound.

  • Melting Point: To assess the purity of the synthesized compound.

The Supramolecular Architecture of this compound: A Crystallographic Perspective

The true power of this compound lies in its ability to form highly ordered supramolecular structures through halogen bonding. While specific crystallographic data for this compound co-crystals are not abundantly available in the public domain, we can infer its behavior from the well-documented crystal structure of its close analog, 1,3,5-triiodobenzene.[9]

In the crystal structure of 1,3,5-triiodobenzene, molecules form stacks, and these stacks are interconnected by weak C—H···I interactions.[9] This demonstrates the propensity of polyiodinated benzenes to engage in directional non-covalent interactions.

When co-crystallized with Lewis bases, such as pyridine or other nitrogen heterocycles, this compound is expected to form robust halogen bonds.[10][11] The iodine atoms will act as the halogen bond donors, interacting with the nitrogen atoms of the acceptor molecules.

Expected Halogen Bond Geometries and Distances

Based on data from similar structures in the Cambridge Structural Database (CSD), the key geometric parameters for I···N halogen bonds are:[2][12]

  • Distance: The I···N distance is typically significantly shorter than the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å). Distances in the range of 2.8 to 3.2 Å are indicative of a strong halogen bond.[2]

  • Angle: The C—I···N angle is generally close to linear (180°), reflecting the directional nature of the σ-hole interaction.[2]

The presence of three iodine atoms in this compound allows for the formation of complex, three-dimensional networks. The steric bulk of the methyl groups will influence the packing arrangement and can be used to create specific cavities or channels within the crystal lattice.

Experimental Workflow for Co-crystal Synthesis and Analysis

The exploration of this compound's halogen bonding capabilities necessitates the synthesis and analysis of co-crystals with various Lewis bases. A systematic workflow for this process is detailed below.

Diagram: Co-crystal Synthesis and Analysis Workflow

CoCrystal_Workflow cluster_synthesis Co-crystal Synthesis cluster_analysis Analysis start Select Halogen Bond Acceptor (e.g., Pyridine derivative) dissolve Dissolve this compound and Acceptor in Stoichiometric Ratio start->dissolve crystallize Slow Evaporation/ Vapor Diffusion/ Cooling Crystallization dissolve->crystallize isolate Isolate and Dry Crystals crystallize->isolate pxrd Powder X-Ray Diffraction (PXRD) - Phase Identification isolate->pxrd Initial Screening scxrd Single-Crystal X-Ray Diffraction (SCXRD) - Structure Determination pxrd->scxrd Suitable Crystals spectroscopy Spectroscopic Analysis (FT-IR, Raman, Solid-State NMR) scxrd->spectroscopy thermal Thermal Analysis (DSC, TGA) scxrd->thermal caption Workflow for Co-crystal Synthesis and Analysis.

Caption: Workflow for Co-crystal Synthesis and Analysis.

Detailed Protocol: Co-crystallization by Slow Evaporation
  • Preparation of Solutions: Prepare saturated solutions of this compound and the chosen halogen bond acceptor in a suitable solvent (e.g., chloroform, ethyl acetate, or a mixture thereof). The choice of solvent is critical and may require screening.

  • Mixing: Combine the solutions in a stoichiometric ratio (e.g., 1:1, 1:2, or 1:3) in a small vial.

  • Crystallization: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Allow the vial to stand undisturbed for several days to weeks. Monitor for crystal formation.

  • Isolation: Once suitable crystals have formed, carefully remove them from the mother liquor and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under a gentle stream of nitrogen or in a desiccator.

Data Interpretation and Analysis

X-Ray Diffraction
  • Powder X-Ray Diffraction (PXRD): This is a rapid and powerful technique for initial screening of co-crystal formation. A new, unique diffraction pattern that is different from the patterns of the starting materials confirms the formation of a new crystalline phase.

  • Single-Crystal X-Ray Diffraction (SCXRD): This is the gold standard for unequivocally determining the three-dimensional structure of the co-crystal. It provides precise information on bond lengths, bond angles, and the overall packing arrangement, allowing for a detailed analysis of the halogen bonding interactions.[2]

Spectroscopic Techniques
  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: Halogen bond formation can lead to subtle shifts in the vibrational frequencies of both the donor and acceptor molecules. For instance, a blue shift in the C-I stretching frequency may be observed.

  • Solid-State NMR Spectroscopy: This technique is highly sensitive to the local chemical environment and can provide valuable information about the electronic changes that occur upon halogen bond formation. Changes in the chemical shifts of the carbon and nitrogen atoms involved in the interaction can be observed.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for understanding the nature and strength of halogen bonds.

  • Electrostatic Potential (ESP) Maps: These maps visualize the electron density distribution on the molecular surface, clearly showing the positive σ-hole on the iodine atoms and the negative regions on the Lewis base.[13]

  • Interaction Energy Calculations: These calculations can provide a quantitative measure of the strength of the halogen bond, helping to rationalize the observed crystal structures.

Diagram: The σ-Hole of this compound

Caption: Schematic of this compound with σ-holes.

Applications in Drug Development and Materials Science

The ability of this compound to form strong, directional halogen bonds makes it a valuable tool in several areas:

  • Pharmaceutical Co-crystals: By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify its physicochemical properties, such as solubility, stability, and bioavailability, without altering the chemical structure of the API itself.

  • Crystal Engineering: The predictable nature of halogen bonding allows for the rational design of crystalline materials with specific properties, such as porosity for gas storage or tailored optical and electronic properties.[3]

  • Supramolecular Chemistry: this compound can serve as a versatile building block for the construction of complex supramolecular architectures, including capsules, cages, and polymers.

Conclusion

This compound is a potent and versatile halogen bond donor with significant potential in supramolecular chemistry, crystal engineering, and drug development. Its three iodine atoms, coupled with the steric influence of the mesitylene core, provide a unique platform for the design and construction of novel solid-state materials. By understanding the fundamental principles of halogen bonding and employing the systematic experimental and computational workflows outlined in this guide, researchers can unlock the full potential of this remarkable molecule.

References

A Technical Guide to the Theoretical and Computational Analysis of Triiodomesitylene: A Potent Halogen-Bonding Synthon

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize 1,3,5-triiodo-2,4,6-trimethylbenzene (triiodomesitylene), a molecule of significant interest in supramolecular chemistry and crystal engineering. We will explore the fundamental principles behind its potent halogen-bonding capabilities, outline validated computational workflows for its analysis, and discuss its prospective applications in the rational design of novel materials and pharmaceutical co-crystals.

Introduction: The Significance of this compound

1,3,5-Triiodo-2,4,6-trimethylbenzene, commonly known as this compound, is a unique aromatic system where three bulky, highly polarizable iodine atoms are buttressed by three methyl groups on a central benzene ring.[1][2] This sterically crowded arrangement forces a significant distortion in the benzene core from its ideal hexagonal symmetry, as confirmed by crystallographic studies.[1] The primary source of scientific interest in this molecule is not its structure alone, but its function as a powerful trivalent halogen-bond donor.

Halogen bonding (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (termed the σ-hole) and a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom).[3][4] The strength of this interaction is largely governed by the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing character of the group to which it is attached.[5] The presence of three iodine atoms makes this compound an exceptional building block, or synthon, for constructing complex, multi-dimensional supramolecular assemblies through predictable and robust self-assembly processes.

Theoretical Framework and Computational Methodology

To accurately predict and quantify the halogen-bonding capabilities of this compound, computational quantum chemistry methods are indispensable. Density Functional Theory (DFT) has emerged as the most reliable and efficient method for these systems, providing a balance between accuracy and computational cost.[6][7]

The σ-Hole: The Electrostatic Origin of Halogen Bonding

The concept of the σ-hole is central to understanding halogen bonding.[8][9] It describes a region of positive electrostatic potential (ESP) that forms on the outermost portion of the halogen atom, directly along the extension of the covalent bond (e.g., the C-I bond axis).[10] This seemingly counter-intuitive phenomenon arises from the anisotropic distribution of electron density around the halogen atom. The electron density is depleted along the bonding axis, exposing the partially unshielded, positive nucleus and creating an electrophilic cap.[10] This positive region, visualized as a blue or green area on a Molecular Electrostatic Potential (MEP) map, is the site of interaction with an incoming Lewis base.[11]

The magnitude of the σ-hole is quantified by its most positive ESP value, denoted as Vs,max. A higher Vs,max value correlates with a stronger halogen bond. For iodine, these values are particularly high due to its large size and high polarizability.

Workflow 1: Geometry Optimization and Frequency Analysis

This protocol describes the foundational step for any computational analysis: obtaining a stable, minimum-energy structure of the molecule.

Objective: To calculate the ground-state equilibrium geometry of this compound.

Methodology:

  • Input Structure Generation: Build an initial 3D structure of this compound (C₉H₉I₃) using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Software: Employ a quantum chemistry package such as Gaussian 09 or 16.[10]

  • Theoretical Level Selection:

    • Functional: Select a suitable density functional. The B3LYP functional is a robust choice for general-purpose calculations, though functionals like M06-2X are also excellent for non-covalent interactions.[7][11]

    • Basis Set: For carbon and hydrogen, use a Pople-style basis set like 6-311+G(d,p). For the iodine atoms, which are heavy elements, it is crucial to use a basis set that includes a pseudopotential to account for relativistic effects, such as LANL2DZ or def2-TZVP.

  • Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Opt Freq

    • Opt: Requests a geometry optimization to find the minimum energy structure.

    • Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

    • Gen/Pseudo=Read: Specifies a mixed basis set, which will be defined manually for different atoms.

  • Execution and Analysis: Run the calculation. Upon completion, verify that the optimization converged and that the frequency analysis yields zero imaginary frequencies. The resulting output file will contain the final optimized coordinates, bond lengths, and angles.

Workflow 2: Molecular Electrostatic Potential (MEP) Surface Calculation

This protocol is essential for visualizing the charge distribution and quantifying the σ-hole.

Objective: To compute and visualize the MEP of this compound and determine the Vs,max on the iodine atoms.

Methodology:

  • Prerequisite: Use the optimized geometry obtained from Workflow 1.

  • Computational Software: Gaussian 09/16 for the calculation; a visualization program like GaussView or VMD for analysis.

  • Theoretical Level: Use the same functional and basis set as in the geometry optimization for consistency.

  • Calculation Keywords (Gaussian): #p B3LYP/Gen Pseudo=Read Pop=NBO Guess=Read Geom=Check Cube

    • Pop=NBO: Requests a Natural Bond Orbital analysis, useful for charge distribution insights.

    • Guess=Read Geom=Check: Uses the checkpoint file from the optimization, saving computational time.

    • Cube: Instructs the program to generate a cube file containing the volumetric data for the electron density and the electrostatic potential.

  • Execution and Visualization:

    • Run the calculation to generate the .cube files.

    • Open the electron density cube file in the visualization software and render an isodensity surface (typically at a value of 0.001 or 0.002 atomic units).

    • Map the electrostatic potential data from its corresponding cube file onto this density surface.

    • Analyze the resulting surface. Identify the positive regions (typically colored blue) on the iodine atoms along the C-I bond extensions. Locate and record the maximum value (Vs,max) within this region.

G cluster_prep Preparation cluster_opt Geometry Optimization cluster_mep ESP Analysis build 1. Build Initial 3D Structure (this compound) dft_opt 2. DFT Calculation (e.g., B3LYP/def2-TZVP) Keywords: Opt, Freq build->dft_opt Input Geometry check_freq 3. Verify Optimization (No Imaginary Frequencies) dft_opt->check_freq Output Structure dft_mep 4. Single-Point Calculation (on Optimized Geometry) Keywords: Cube check_freq->dft_mep Optimized Coords visualize 5. Visualize MEP Surface (Map ESP onto Density) dft_mep->visualize Generate .cube files analyze 6. Quantify σ-hole (Locate Vs,max) visualize->analyze Rendered Surface

Caption: The σ-hole concept leading to halogen bonding.

Applications in Crystal Engineering and Drug Development

The trivalent nature and potent XB donor strength of this compound make it an ideal candidate for crystal engineering—the design and synthesis of functional solid-state materials. [12]By co-crystallizing this compound with complementary halogen-bond acceptors (e.g., diamines, dicarboxylates), it is possible to construct robust and predictable 2D or 3D networks.

Co-crystal Screening Protocol

A typical experimental workflow to discover new co-crystals of this compound would involve the following steps.

Objective: To synthesize co-crystals of this compound with a selected co-former (e.g., 4,4'-bipyridine).

Methodology:

  • Selection of Co-formers: Choose a range of pharmaceutically acceptable or functional molecules that are known halogen-bond acceptors. [13]2. Screening Methods:

    • Solvent Evaporation: Dissolve stoichiometric amounts (e.g., 1:1, 1:2, 2:3 molar ratios) of this compound and the co-former in a suitable solvent or solvent mixture. Allow the solvent to evaporate slowly at room temperature. [12] * Slurry Crystallization: Stir a suspension of the two solid components in a small amount of a solvent in which they are sparingly soluble. Over time, the more stable co-crystal phase should form.

    • Grinding: Combine the two solid components in a ball mill or with a mortar and pestle, with or without a few drops of a liquid additive (liquid-assisted grinding), to induce solid-state transformation. [5]3. Characterization: Analyze the resulting solids using Powder X-ray Diffraction (PXRD) to identify new crystalline phases. Promising candidates can then be scaled up to grow single crystals suitable for Single-Crystal X-ray Diffraction, which provides definitive structural proof of co-crystal formation and reveals the precise halogen-bonding interactions.

In the context of drug development, co-crystallization with this compound could be explored to modify the physicochemical properties (e.g., solubility, stability, melting point) of an active pharmaceutical ingredient (API) that contains a suitable halogen-bond accepting group. [14][15]

Conclusion

This compound stands out as a formidable trivalent halogen-bond donor. Theoretical and computational studies are paramount for elucidating the electrostatic and steric factors that govern its molecular properties. DFT calculations reliably predict its distorted geometry and, most importantly, allow for the quantification of the highly positive σ-holes on its three iodine atoms. This robust predictive power enables researchers to rationally design experiments for the creation of novel co-crystals and functional supramolecular materials. The principles and workflows outlined in this guide provide a solid foundation for scientists aiming to harness the unique potential of this compound in materials science, catalysis, and pharmaceutical formulation.

References

The Synthesis and Enduring Legacy of Triiodomesitylene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2,4,6-triiodomesitylene, a polyhalogenated aromatic compound. While its direct applications remain niche, its study offers valuable insights into electrophilic aromatic substitution and the properties of sterically hindered organoiodine compounds. This document delves into the historical context of its probable first synthesis, provides detailed historical and modern synthetic protocols, analyzes its structural and spectroscopic characteristics, and explores potential applications based on analogous polyiodinated aromatic systems. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who are interested in the synthesis and potential utility of polyhalogenated aromatic compounds.

Introduction and Historical Context

The early to mid-20th century was a period of profound advancement in the understanding of aromatic chemistry. Following the elucidation of benzene's structure, a significant focus of organic chemists was to explore the reactivity of the aromatic ring, particularly through electrophilic substitution reactions. Halogenation, nitration, and sulfonation were cornerstone reactions in this endeavor, allowing for the functionalization of aromatic systems and the synthesis of a vast array of new compounds.

It is within this vibrant research landscape that the synthesis of 2,4,6-triiodomesitylene would have been first approached. While a definitive seminal publication detailing its discovery has proven elusive in modern databases, the work of chemists like Reynold C. Fuson of the University of Illinois, who was highly active in the field of organic synthesis during the 1930s, provides a strong indication of the methodologies that would have been employed.[1][2] The synthesis of triiodomesitylene represents a classic example of electrophilic aromatic substitution on a highly activated and sterically hindered aromatic ring. The three methyl groups of the mesitylene core are strongly activating and ortho-, para-directing, making the 2, 4, and 6 positions highly susceptible to electrophilic attack.

Synthesis of 2,4,6-Triiodomesitylene

The preparation of 2,4,6-triiodomesitylene can be approached through both historical methods, reflecting the techniques of the early 20th century, and more refined modern procedures.

Plausible Historical Synthesis: Direct Iodination with Iodine and an Oxidizing Agent

The direct iodination of aromatic compounds with molecular iodine is a reversible reaction. To drive the reaction to completion, it is necessary to remove the hydrogen iodide (HI) byproduct as it is formed. In the 1930s, a common strategy was the use of an oxidizing agent, such as nitric acid or iodic acid, to oxidize HI back to I₂, thus shifting the equilibrium towards the iodinated product.

Experimental Protocol: Historical Iodination of Mesitylene

Objective: To synthesize 2,4,6-triiodomesitylene from mesitylene using iodine and nitric acid.

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Iodine (I₂)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Dichloromethane or diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve mesitylene (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add powdered iodine (3 equivalents) to the solution and stir to create a suspension.

  • Slowly add concentrated nitric acid (a slight excess) dropwise from the dropping funnel. The reaction is exothermic and may require cooling in an ice bath to maintain a moderate temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the purple color of iodine has dissipated, indicating its consumption.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing a solution of sodium bisulfite to quench any remaining oxidizing agents.

  • Extract the product with dichloromethane or diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from ethanol to yield purified 2,4,6-triiodomesitylene.

Causality of Experimental Choices:

  • Mesitylene as Substrate: The three methyl groups strongly activate the aromatic ring, facilitating electrophilic substitution.

  • Iodine as Halogen Source: Provides the electrophilic iodine species.

  • Nitric Acid as Oxidizing Agent: Removes the HI byproduct, driving the reaction to completion.

  • Glacial Acetic Acid as Solvent: Provides a polar medium to dissolve the reactants.

  • Reflux: The increased temperature accelerates the rate of reaction.

  • Sodium Bisulfite Quench: Neutralizes any excess nitric acid and reduces any remaining iodine.

  • Extraction and Washing: Separates the organic product from the aqueous phase and removes impurities.

  • Recrystallization: Purifies the final product.

Modern Synthetic Approach: Iodination with N-Iodosuccinimide (NIS)

Modern synthetic methods often favor milder and more selective reagents. N-Iodosuccinimide (NIS) in the presence of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), is an effective system for the iodination of activated aromatic rings.

Experimental Protocol: Modern Iodination using N-Iodosuccinimide

Objective: To synthesize 2,4,6-triiodomesitylene from mesitylene using N-Iodosuccinimide.

Materials:

  • Mesitylene

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of mesitylene (1 equivalent) in acetonitrile, add N-Iodosuccinimide (3.3 equivalents).

  • Add a catalytic amount of trifluoroacetic acid (0.1 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS): A milder and more convenient source of electrophilic iodine compared to I₂/oxidizing agent mixtures.

  • Trifluoroacetic Acid (TFA): Acts as a catalyst to activate the NIS and enhance the electrophilicity of the iodine.

  • Acetonitrile as Solvent: A polar aprotic solvent that is suitable for this type of reaction.

  • Room Temperature Reaction: The high reactivity of mesitylene allows the reaction to proceed under mild conditions.

  • Sodium Thiosulfate Quench: Reacts with and removes any unreacted NIS.

  • Chromatographic Purification: A standard and effective method for isolating the pure product in modern organic synthesis.

Physical and Spectroscopic Properties

Experimental data for 2,4,6-triiodomesitylene is not widely available in common chemical databases. However, based on the properties of the closely related compound, iodomesitylene (2,4,6-trimethyliodobenzene), and general principles of physical organic chemistry, we can infer some of its characteristics.[3]

PropertyIodomesitylene (Experimental)2,4,6-Triiodomesitylene (Predicted)
Molecular Formula C₉H₁₁IC₉H₉I₃
Molecular Weight 246.09 g/mol 497.89 g/mol
Appearance Yellow crystalline solidWhite to off-white crystalline solid
Melting Point 30-33 °CSignificantly higher than iodomesitylene
Boiling Point 253 °CSubstantially higher than iodomesitylene
Solubility Insoluble in water; soluble in organic solventsSimilar to iodomesitylene

Spectroscopic Analysis (Predicted):

  • ¹H NMR: Due to the C₃ symmetry of the molecule, a single sharp singlet would be expected for the nine equivalent methyl protons. The chemical shift would likely be in the range of 2.2-2.5 ppm. Another singlet for the two equivalent aromatic protons would be expected, likely shifted downfield compared to mesitylene due to the electron-withdrawing and anisotropic effects of the iodine atoms.

  • ¹³C NMR: Three signals would be anticipated: one for the methyl carbons (around 20-25 ppm), one for the iodinated aromatic carbons (which would be significantly shifted upfield due to the heavy atom effect of iodine), and one for the methyl-substituted aromatic carbons.

  • Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 498. The isotopic pattern would be characteristic of a compound containing three iodine atoms. Fragmentation would likely involve the loss of iodine atoms and methyl groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl groups and the aromatic ring (around 2900-3100 cm⁻¹), C-C stretching vibrations of the aromatic ring (around 1600 and 1450 cm⁻¹), and C-H bending vibrations. The C-I stretching vibration would appear at a low frequency, typically below 600 cm⁻¹.

Synthetic Workflows

The synthetic pathways for the historical and modern preparation of 2,4,6-triiodomesitylene can be visualized as follows:

historical_synthesis Mesitylene Mesitylene This compound 2,4,6-Triiodomesitylene Mesitylene->this compound Direct Iodination I2 Iodine (I₂) I2->this compound HNO3 Nitric Acid (HNO₃) HNO3->this compound

Figure 1. Historical Synthesis of 2,4,6-Triiodomesitylene.

modern_synthesis Mesitylene Mesitylene This compound 2,4,6-Triiodomesitylene Mesitylene->this compound Electrophilic Iodination NIS N-Iodosuccinimide (NIS) NIS->this compound TFA TFA (cat.) TFA->this compound

Figure 2. Modern Synthesis of 2,4,6-Triiodomesitylene.

Applications and Future Outlook

While specific industrial applications for 2,4,6-triiodomesitylene are not well-documented, the broader class of polyiodinated organic compounds has found utility in several areas.[4] These compounds can serve as:

  • Intermediates in Organic Synthesis: The carbon-iodine bond is relatively weak and can be readily cleaved to form new carbon-carbon or carbon-heteroatom bonds through various coupling reactions (e.g., Suzuki, Sonogashira, Heck). The three iodine atoms in this compound offer multiple sites for such functionalization, potentially leading to the synthesis of complex, star-shaped molecules.

  • Precursors to Carbon-Rich Materials: The lability of the C-I bond allows for the facile removal of iodine, which can be exploited in the synthesis of novel carbon nanomaterials.[5]

  • Components in Materials Science: Polyiodides are known to form charge-transfer complexes and have been investigated for their electrical conductivity properties.[6] Highly iodinated aromatic compounds could potentially be used in the design of new electronic materials.

  • X-ray Contrast Agents: Although not a direct application of this compound itself, the high electron density of iodine makes polyiodinated aromatic compounds effective X-ray contrast agents in medical imaging.[7]

The steric hindrance provided by the three methyl groups in this compound could also impart unique properties, such as increased stability or altered reactivity, which may be of interest in the development of new catalysts or functional materials. Further research into the reactivity and properties of this compound is warranted to fully explore its potential.

Conclusion

2,4,6-Triiodomesitylene stands as a testament to the foundational principles of electrophilic aromatic substitution. While its historical discovery is not pinpointed to a single publication, its synthesis is readily achievable through both classical and modern organic chemistry techniques. The lack of extensive characterization and application data presents an opportunity for further investigation. As the demand for novel functional materials and complex molecular architectures grows, the re-examination of seemingly simple, yet structurally intriguing, molecules like this compound may unveil new and valuable applications.

References

Methodological & Application

Applications of Triiodomesitylene in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of Triiodomesitylene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Unique Utility of this compound

This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) is a highly functionalized aromatic building block of significant interest in synthetic organic chemistry.[1][2] Its unique structure, characterized by three reactive carbon-iodine bonds arranged symmetrically on a benzene ring and flanked by sterically demanding methyl groups, offers a powerful platform for the construction of complex, multi-substituted, and sterically congested molecular architectures. The C–I bonds are highly susceptible to oxidative addition to low-valent transition metal catalysts, making this compound an excellent substrate for a variety of cross-coupling reactions.[3]

The strategic placement of the methyl groups provides significant steric hindrance around the reactive sites. This feature can be exploited to control selectivity and to synthesize molecules that would be challenging to access through other methods.[4][5] This guide provides detailed application notes and protocols for the use of this compound in three fundamental palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process generally involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6] The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, a C-I bond of this compound) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting and selectivity-determining step in polyhalogenated systems.[6][7] Following transmetalation with the coupling partner (e.g., an organoboron reagent in Suzuki coupling), the two organic fragments are brought together on the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon or carbon-nitrogen bond, regenerates the Pd(0) catalyst, and releases the final product.[8][9]

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)-I(Ln) Pd0->PdII_Aryl Oxidative Addition (this compound) PdII_Coupling Aryl-Pd(II)-R(Ln) PdII_Aryl->PdII_Coupling Transmetalation (Coupling Partner R-M) PdII_Coupling->Pd0 Reductive Elimination Product Aryl-R (Coupled Product) PdII_Coupling->Product Product Formation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most versatile methods for forming C(sp²)–C(sp²) bonds.[10] When using this compound, this reaction allows for the sequential and controlled introduction of up to three different aryl or vinyl groups, enabling the synthesis of complex terphenyls and other multi-substituted aromatics.[11]

Causality in Protocol Design:
  • Catalyst and Ligand: The steric hindrance from the mesitylene methyl groups necessitates the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[11] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition to the hindered C-I bond, and accelerate the rate-limiting reductive elimination step.[12]

  • Base: A moderately strong base like K₃PO₄ or Cs₂CO₃ is typically used. The base activates the boronic acid by forming a more nucleophilic boronate complex, which is essential for the transmetalation step.[11] The choice of a non-nucleophilic base prevents unwanted side reactions.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is common. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

Protocol: Monofunctionalization of this compound via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of a single iodine position. Stoichiometric control (using a slight excess of this compound) is key to favoring mono-substitution.

Step-by-Step Methodology:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the desired arylboronic acid (1.0 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a strong flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required (e.g., SPhos, 4-10 mol% if using a precursor like Pd₂(dba)₃).

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (4:1 v/v), via cannula. The reaction concentration is typically 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterTypical ConditionRationale
Pd Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Provides the active Pd(0) species.[13][14]
Ligand SPhos, XPhos, RuPhosBulky ligands accelerate catalysis with hindered substrates.[12]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.[11]
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve organic and inorganic reagents.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Stoichiometry 1.2:1 (Iodide:Boronic Acid)Favors monosubstitution by keeping the boronic acid as the limiting reagent.

Application 2: Sonogashira Coupling for Aryl-Alkyne Synthesis

The Sonogashira coupling provides a direct route to form C(sp²)–C(sp) bonds, linking this compound to terminal alkynes.[15] This reaction is invaluable for creating rigid, linear structures used in materials science and as precursors for more complex scaffolds.[16]

Causality in Protocol Design:
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) as a co-catalyst.[9][16] The copper facilitates the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium center at a much faster rate than the alkyne itself.[17]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose. It acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[15]

  • Copper-Free Variant: For sensitive substrates where copper may cause issues (e.g., promoting alkyne homocoupling), copper-free conditions have been developed. These typically require a stronger base and specific ligand systems to facilitate the direct reaction between the alkyne and the palladium complex.[9]

Protocol: Double Sonogashira Coupling of this compound

This protocol aims for a difunctionalization, using a slight excess of the alkyne to drive the reaction past the mono-coupled stage.

Step-by-Step Methodology:

  • Inert Atmosphere: Add this compound (1.0 equiv.) to an oven-dried Schlenk flask. Evacuate and backfill with argon three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%) and the copper(I) iodide co-catalyst (CuI, 5 mol%).

  • Solvent and Amine: Add a degassed solvent like anhydrous THF or toluene, followed by the amine base (e.g., triethylamine, 5.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (2.2 equiv.) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with dichloromethane. Concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the di-alkynylated product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids (Substrate, Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill Ar) A->B C 3. Add Degassed Solvents & Liquid Reagents B->C D 4. Heat & Stir (e.g., 100°C, 12h) C->D E 5. Monitor Progress (TLC / GC-MS) D->E F 6. Cool & Quench E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization (NMR, MS) I->J

Caption: A standard experimental workflow for cross-coupling reactions.

Application 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials.[18][19] Using this compound allows for the synthesis of highly substituted, sterically hindered anilines.[20]

Causality in Protocol Design:
  • Base: A strong, non-nucleophilic base is critical. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is most common.[21] Its role is to deprotonate the amine (or the N-H bond in the palladium complex intermediate), which is a key step in the catalytic cycle.[21]

  • Ligand: The choice of ligand is paramount for success, especially with a hindered substrate like this compound. Bulky, electron-rich biarylphosphine ligands such as XPhos or RuPhos are often required.[19][22] These ligands stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[12]

  • Aprotic Solvent: A dry, aprotic solvent like toluene or dioxane is necessary, as protic solvents can interfere with the strong base and the catalytic intermediates.[22]

Protocol: Selective Mono-amination of this compound

This protocol focuses on adding a single amine substituent, which can be a precursor for further functionalization at the remaining iodine sites.

Step-by-Step Methodology:

  • Glovebox Preparation: Inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the biarylphosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried vial or flask.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, degassed toluene. Seal the vessel tightly.

  • Reaction: Remove the vessel from the glovebox and place it in a preheated oil bath (typically 100-120 °C). Stir vigorously for the required time (12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through Celite. Separate the organic layer.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate. Purify the crude material by column chromatography.

ParameterTypical ConditionRationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.[21]
Ligand XPhos, RuPhos, BrettPhosSterically demanding ligands are essential for C-N reductive elimination.[19][22]
Base NaOtBu, KOtBu, LHMDSStrong, non-nucleophilic base required for amine deprotonation.[21]
Solvent Toluene, DioxaneAnhydrous, aprotic solvent is critical.
Temperature 100 - 120 °CHigh temperature needed for hindered substrates.
Atmosphere Strictly Inert (Glovebox)Catalyst, ligand, and base are sensitive to air and moisture.

digraph "Sequential_Functionalization" {
graph [fontname="Arial"];
node [shape=Mrecord, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

Start [label="{this compound | { I | I | I}}"]; Step1 [label="{Mono-substituted | { R¹ | I | I}}"]; Step2 [label="{Di-substituted | { R¹ | R² | I}}"]; Step3 [label="{Tri-substituted | { R¹ | R² | R³}}"];

Start:f0 -> Step1:f0 [label="Coupling 1\n(e.g., Suzuki)"]; Step1:f1 -> Step2:f1 [label="Coupling 2\n(e.g., Sonogashira)"]; Step2:f2 -> Step3:f2 [label="Coupling 3\n(e.g., Amination)"]; }

Caption: Sequential cross-coupling strategy using this compound.

Conclusion and Outlook

This compound serves as a robust and versatile scaffold in modern organic synthesis. Its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provides reliable and modular access to a wide array of sterically encumbered, multi-functionalized aromatic compounds. The key to success lies in the rational selection of reaction components—particularly the ligand and base—to overcome the steric challenges posed by the substrate and promote efficient catalysis. By leveraging the protocols and mechanistic insights detailed in this guide, researchers can effectively employ this compound to accelerate the discovery and development of novel molecules in materials science and medicinal chemistry.

References

Application Notes and Protocols: Triiodomesitylene as a Novel Catalyst in Living Cationic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, the quest for catalysts that offer precise control over polymerization processes is paramount. Such control is essential for the synthesis of well-defined polymers with tailored molecular weights, narrow molecular weight distributions (low polydispersity), and specific end-group functionalities. These characteristics are critical in a multitude of applications, from drug delivery systems to advanced materials. While various catalytic systems have been developed, there is a growing interest in metal-free organocatalysts due to their potential for reduced toxicity and environmental impact.

This application note explores the use of triiodomesitylene, a sterically hindered iodoarene, as a catalyst in living cationic polymerization. While direct literature on this compound for this specific application is emerging, we can infer its potential catalytic activity based on the well-established principles of iodine-mediated and hypervalent iodine-catalyzed polymerizations.[1][2][3][4] this compound, with its three iodine atoms on a bulky aromatic ring, presents a unique electronic and steric profile that could lead to novel reactivity and control in polymerization reactions.

This document provides a detailed overview of the proposed catalytic mechanism of this compound, comprehensive protocols for its application in the living cationic polymerization of vinyl ethers, and methods for characterization of the resulting polymers. The information presented herein is designed to be a practical guide for researchers venturing into the use of this promising catalyst.

Proposed Catalytic Mechanism

The catalytic activity of this compound in cationic polymerization is hypothesized to proceed through the formation of a hypervalent iodine intermediate. This mechanism is analogous to other iodine-mediated living polymerization processes where a dormant species is in equilibrium with a propagating cationic species.[2][5] The bulky mesitylene group is expected to play a crucial role in stabilizing the active species and controlling the rate of propagation.

The proposed catalytic cycle can be broken down into the following key steps:

  • Activation: In the presence of a suitable initiator (e.g., an alkyl halide) and the monomer, this compound is proposed to form a transient hypervalent iodine species. This activation may be facilitated by the abstraction of a halide from the initiator, generating a carbocationic species that initiates polymerization.

  • Initiation: The generated carbocation adds to the first monomer unit, creating a new propagating carbocationic center.

  • Propagation: The propagating carbocationic chain end adds monomer units in a controlled fashion. The this compound, or a derivative thereof, is believed to reversibly cap the growing polymer chain, establishing an equilibrium between a dormant covalent species and the active cationic species. This equilibrium is the hallmark of a living polymerization, leading to a low concentration of active chains at any given time and thus minimizing termination and chain transfer reactions.[5][6]

  • Reversible Termination/Dormancy: The catalyst reversibly terminates the growing polymer chain, forming a dormant species. This dormant species can be reactivated to continue propagation. This dynamic equilibrium is key to achieving a narrow molecular weight distribution.

This compound Catalytic Cycle Proposed Catalytic Cycle of this compound in Living Cationic Polymerization A This compound (Catalyst) + Initiator (R-X) B Activation (Formation of Hypervalent Iodine Intermediate) A->B C Propagating Cationic Chain (P_n+) B->C + Monomer (M) C:e->C:e + M (Propagation) D Dormant Species (P_n-I-Mes) C->D + [I-Mes]⁻ (Reversible Termination) D->C Reactivation M Monomer (M)

Caption: Proposed catalytic cycle of this compound.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound as a catalyst for the living cationic polymerization of a model monomer, isobutyl vinyl ether. Researchers should note that optimization of reaction conditions (e.g., temperature, solvent, and monomer-to-catalyst ratio) may be necessary for different monomers or desired polymer characteristics.

Materials and Reagents
  • This compound: Synthesized according to literature procedures or purchased from a reliable supplier.

  • Monomer (e.g., Isobutyl vinyl ether): Purified by distillation over a suitable drying agent (e.g., calcium hydride) and stored under an inert atmosphere.

  • Initiator (e.g., 1-iodo-1-phenylethane): Purified and stored under an inert atmosphere.

  • Solvent (e.g., Dichloromethane, Toluene): Anhydrous grade, further dried using a solvent purification system.

  • Quenching Agent (e.g., Methanol): Anhydrous.

  • Inert Gas: Argon or Nitrogen of high purity.

General Polymerization Procedure

This protocol describes a typical polymerization reaction in a Schlenk flask under an inert atmosphere.

  • Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled under a stream of inert gas.

  • Reagent Preparation:

    • In a glovebox or under a positive pressure of inert gas, prepare stock solutions of this compound, the initiator, and the monomer in the chosen anhydrous solvent.

  • Reaction Assembly:

    • To the Schlenk flask, add the desired amount of anhydrous solvent via syringe.

    • Add the this compound stock solution to the flask.

    • Add the initiator stock solution.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C to 0 °C) using an appropriate cooling bath.

  • Initiation of Polymerization:

    • Slowly add the monomer stock solution to the stirred reaction mixture via syringe.

  • Polymerization:

    • Allow the reaction to proceed for the desired time. Monitor the progress of the polymerization by taking aliquots at regular intervals for analysis by ¹H NMR (to determine monomer conversion) and Gel Permeation Chromatography (GPC) (to determine molecular weight and polydispersity).

  • Quenching:

    • Terminate the polymerization by adding a small amount of anhydrous methanol to the reaction mixture.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration or decantation.

    • Wash the polymer with the non-solvent to remove any residual monomer, catalyst, and initiator.

    • Dry the polymer under vacuum to a constant weight.

Experimental Workflow Experimental Workflow for this compound-Catalyzed Polymerization A Reactor Setup (Flame-dried Schlenk flask) B Reagent Preparation (Inert atmosphere) A->B C Reaction Assembly (Solvent, Catalyst, Initiator) B->C D Cooling (e.g., -78°C) C->D E Monomer Addition D->E F Polymerization (Monitoring by NMR & GPC) E->F G Quenching (Methanol) F->G H Polymer Isolation (Precipitation, Washing, Drying) G->H I Polymer Characterization (GPC, NMR, etc.) H->I

Caption: A typical experimental workflow.

Data Presentation

The success of a living polymerization is typically assessed by examining the evolution of molecular weight and polydispersity as a function of monomer conversion. The following table provides a template for recording and presenting such data.

Entry[Monomer]:[Initiator]:[Catalyst]Time (h)Conversion (%)Mₙ (GPC, g/mol )PDI (Mₙ/Mₙ)
1100:1:0.11252,5001.15
2100:1:0.12505,0001.12
3100:1:0.14959,5001.10
4200:1:0.149819,6001.18

Mₙ = Number-average molecular weight; PDI = Polydispersity Index

A linear relationship between Mₙ and monomer conversion, along with a consistently low PDI (typically < 1.5), is indicative of a controlled/living polymerization process.[6]

Polymer Characterization

Gel Permeation Chromatography (GPC)

GPC is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity) of the synthesized polymers. A narrow, monomodal peak in the GPC chromatogram is characteristic of a well-controlled polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the polymer and for determining the extent of monomer conversion. End-group analysis by NMR can also provide an independent measure of the number-average molecular weight.

Conclusion

This compound holds promise as a novel organocatalyst for living cationic polymerization. Its unique steric and electronic properties may offer advantages in controlling polymerization kinetics and achieving well-defined polymer architectures. The protocols and mechanistic insights provided in this application note serve as a foundational guide for researchers to explore the catalytic potential of this compound. Further investigations into the scope of compatible monomers, the precise nature of the active species, and the influence of reaction parameters will undoubtedly expand the utility of this fascinating iodoarene catalyst in polymer synthesis.

References

Application Notes & Protocols: The Strategic Use of Triiodomesitylene in Advanced Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) emerges as a uniquely valuable building block in the synthesis of complex, sterically hindered aromatic compounds. Its C₃ symmetric framework, combined with three reactive carbon-iodine bonds, presents a powerful scaffold for constructing multifunctional molecules. However, the profound steric hindrance imposed by the three ortho-methyl groups dictates specific strategic considerations in reaction design. This guide provides an in-depth exploration of this compound's reactivity, focusing on its application in sequential cross-coupling reactions for the synthesis of star-shaped molecules and dendrimer cores. We will dissect the causality behind experimental choices, provide validated protocols, and offer insights into overcoming the steric challenges inherent to this reagent.

Introduction: The Unique Character of this compound

This compound is a crystalline, bench-stable solid whose utility is defined by two competing, yet exploitable, structural features:

  • Three-fold Reactivity: The presence of three iodine atoms on the aromatic core allows for iterative, sequential functionalization. This makes it an ideal starting point for creating molecules with a central, multifunctional core, such as dendrimers or materials with specific optoelectronic properties.[1]

  • Significant Steric Buttressing: The three methyl groups positioned ortho to each iodine atom create a sterically crowded environment around the reaction centers.[2] This "steric buttressing" significantly influences reaction kinetics and can be leveraged to control selectivity. However, it also necessitates the use of highly active catalyst systems and carefully optimized conditions to achieve efficient bond formation.[3][4] Understanding and mitigating these steric effects is the cornerstone of successfully employing this compound in synthesis.[5]

This document will focus on the most prominent applications: Palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Application I: Sequential Suzuki-Miyaura Coupling for Dendrimer Synthesis

The Suzuki-Miyaura cross-coupling is an indispensable tool for forming carbon-carbon bonds.[6][7] When applied to this compound, it provides a divergent pathway for the synthesis of dendrimers and other hyperbranched molecules.[8][9][10] The C₃ symmetry of the core ensures a well-defined, monodisperse product at each generation of the synthesis.[8]

Mechanistic Considerations and Strategic Choices

The standard Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[7] The steric bulk of this compound primarily impacts the oxidative addition and reductive elimination steps.

  • Catalyst Selection: To overcome the steric hindrance, a highly active and sterically demanding catalyst is required. Standard Pd(PPh₃)₄ may prove sluggish. Palladacycle pre-catalysts or systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald's BI-DIME ligand) are often necessary.[11][12][13] These ligands promote the formation of a coordinatively unsaturated, active Pd(0) species and accelerate the rate-limiting reductive elimination step from the crowded Pd(II) intermediate.[3]

  • Base and Solvent: A robust base such as K₃PO₄ or Cs₂CO₃ is typically used to facilitate the transmetalation step. A solvent system like THF/water or Dioxane/water is effective, as water can play a beneficial role in the boronate-to-palladium transfer.[6][12]

Workflow for Sequential Coupling

The synthesis of a multi-generational structure can be visualized as an iterative process, where each C-I bond is addressed sequentially.

G cluster_0 Sequential Suzuki-Miyaura Coupling Workflow start This compound (Core, G0) step1 Mono-Coupling (Aryl Boronic Acid 1) start->step1 Pd Catalyst, Base intermediate1 G1 Precursor (Diiodo-functionalized) step1->intermediate1 step2 Di-Coupling (Aryl Boronic Acid 2) intermediate1->step2 Pd Catalyst, Base intermediate2 G2 Precursor (Monoiodo-functionalized) step2->intermediate2 step3 Tri-Coupling (Aryl Boronic Acid 3) intermediate2->step3 Pd Catalyst, Base end_product Final Star Compound / Dendrimer step3->end_product

References

Triiodomesitylene: A Robust Tripodal Halogen-Bonding Building Block for Supramolecular Construction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Triiodomesitylene in Supramolecular Chemistry

In the intricate world of supramolecular chemistry, where molecules are meticulously assembled into complex architectures through non-covalent interactions, the choice of building blocks is paramount. This compound (2,4,6-triiodo-1,3,5-trimethylbenzene) has emerged as a powerful and versatile building block, primarily owing to its capacity to form strong and highly directional halogen bonds.[1][2] The three iodine atoms, strategically positioned on the mesitylene core, act as potent halogen-bond donors, creating a tripodal scaffold that can direct the self-assembly of molecules into predictable and robust one-, two-, and three-dimensional networks.

The electron-donating methyl groups on the mesitylene ring enhance the σ-hole on the iodine atoms, making them particularly effective halogen-bond donors.[1] This characteristic allows for the reliable formation of co-crystals with a wide array of halogen-bond acceptors, including pyridines, N-oxides, and other Lewis basic moieties.[3] The defined geometry of this compound provides a high degree of predictability in the resulting supramolecular structures, a crucial aspect for the rational design of functional materials with tailored properties.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a foundational component in supramolecular chemistry. We will delve into the synthesis of this key building block, provide detailed protocols for the formation of co-crystals, and discuss the essential characterization techniques for the resulting supramolecular assemblies.

Diagrammatic Overview of this compound in Supramolecular Assembly

Caption: Workflow for the use of this compound in supramolecular chemistry.

Synthesis and Purification of this compound

The synthesis of this compound is typically achieved through the direct iodination of mesitylene. A common and effective method involves the use of iodine monochloride (ICl) as the iodinating agent.[4]

Experimental Protocol: Synthesis of this compound

Materials:

  • Mesitylene (1,3,5-trimethylbenzene)

  • Iodine monochloride (ICl)

  • Acetic acid (glacial)

  • Sodium thiosulfate solution (aqueous)

  • Dichloromethane

  • Ethanol

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mesitylene in glacial acetic acid.

  • Addition of Iodinating Agent: Slowly add a solution of iodine monochloride in glacial acetic acid to the stirred mesitylene solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing an aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride.

  • Extraction: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

This compound as a Halogen-Bonding Tecton

The three iodine atoms of this compound are potent halogen-bond donors, capable of engaging in strong and directional interactions with a variety of halogen-bond acceptors. The C–I···N halogen bond is a particularly robust and well-studied interaction, making nitrogen-containing heterocycles, such as pyridines, ideal co-formers for creating supramolecular assemblies with this compound.[3]

Conceptual Diagram of Halogen Bonding with this compound

Halogen_Bonding TIM This compound (Halogen Bond Donor) Interaction C-I···N Halogen Bond TIM->Interaction Acceptor Lewis Base (Halogen Bond Acceptor) e.g., Pyridine Interaction->Acceptor

Caption: Schematic of a halogen bond between this compound and a Lewis base.

Protocols for Supramolecular Assembly

The formation of co-crystals involving this compound can be achieved through various crystallization techniques. The choice of method often depends on the solubility of the components and the desired crystal quality.

Protocol 1: Solution-Based Co-crystallization

This method is ideal for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5][6][7]

Materials:

  • This compound

  • Halogen-bond acceptor (e.g., 4,4'-bipyridine)

  • Suitable solvent or solvent mixture (e.g., chloroform/hexane, ethyl acetate/hexane)

Procedure:

  • Dissolution: Dissolve stoichiometric amounts of this compound and the halogen-bond acceptor in a minimal amount of a suitable solvent. Gentle heating may be required to achieve complete dissolution.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. Covering the vial with a perforated parafilm can control the rate of evaporation.

  • Vapor Diffusion: Alternatively, place the solution in a small vial and place this vial inside a larger, sealed container containing a more volatile anti-solvent in which the co-crystal is insoluble. The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.[5]

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and dry them.

Protocol 2: Solid-State Grinding (Mechanochemistry)

This solvent-free method is rapid and can be effective for screening co-crystal formation.[7]

Materials:

  • This compound

  • Halogen-bond acceptor

  • Mortar and pestle or a ball mill

Procedure:

  • Mixing: Place stoichiometric amounts of this compound and the halogen-bond acceptor into a mortar or a grinding vial.

  • Grinding: Grind the mixture for a set period (e.g., 15-30 minutes) until a homogeneous powder is obtained.

  • Analysis: The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Characterization of this compound-Based Supramolecular Assemblies

A combination of analytical techniques is essential to fully characterize the structure and properties of the newly formed supramolecular assemblies.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of molecules in a co-crystal. It provides detailed information on bond lengths, bond angles, and the nature of the intermolecular interactions, including the geometry of the halogen bonds.[3]

Powder X-ray Diffraction (PXRD)

PXRD is a powerful tool for the bulk characterization of crystalline materials. It is used to confirm the formation of a new crystalline phase, assess sample purity, and can be used for phase identification by comparing the experimental pattern with a simulated pattern from single-crystal data.[7]

Spectroscopic Techniques
  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can provide evidence of halogen bond formation through shifts in the vibrational frequencies of the interacting functional groups.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to probe the local environment of the atoms in the co-crystal, providing information about the intermolecular interactions.[9]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual components, providing evidence of a new phase.

  • Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition of the co-crystal.

Quantitative Data Summary

Interaction TypeTypical Distance (Å)Typical Angle (°)Reference
C–I···N2.7 - 3.0170 - 180[3]
C–I···O2.8 - 3.2165 - 180General Halogen Bonding Literature
C–I···I3.5 - 3.9160 - 180 (Type II)General Halogen Bonding Literature

Applications in Drug Development and Materials Science

The ability to form stable and predictable co-crystals makes this compound a valuable tool in pharmaceutical sciences. By co-crystallizing an active pharmaceutical ingredient (API) with this compound, it is possible to modify its physicochemical properties, such as solubility, dissolution rate, and stability, without altering the chemical structure of the API itself.[10][11]

In materials science, the robust and directional nature of halogen bonds directed by this compound allows for the construction of porous frameworks, liquid crystals, and other functional materials with potential applications in gas storage, separation, and optoelectronics.[1][8]

Conclusion

This compound stands out as a highly effective and reliable tripodal building block for the construction of a diverse range of supramolecular architectures. Its strong halogen-bonding capabilities, coupled with its well-defined geometry, offer a high degree of control and predictability in crystal engineering. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the vast potential of this compound in the rational design and synthesis of novel supramolecular materials for a wide array of applications.

References

Triiodomesitylene: A Versatile Precursor for Advanced Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Sterically Demanding Building Block

Triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) is a unique aromatic compound characterized by its significant steric bulk and the presence of three reactive carbon-iodine bonds. These features make it a compelling precursor for the synthesis of a variety of organometallic compounds, offering pathways to novel molecular architectures and materials. The strategic placement of the iodine atoms on the mesitylene core allows for the sequential or simultaneous formation of multiple metal-carbon bonds, providing a versatile platform for researchers in materials science, catalysis, and drug development.

This application note provides a comprehensive guide to the utilization of this compound as a precursor for the synthesis of organometallic compounds. We will delve into the fundamental reaction pathways, including Grignard reagent formation, lithium-halogen exchange, and Ullmann-type coupling reactions. Detailed, field-proven protocols are provided to enable researchers to confidently employ this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safe Handling of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₉H₉I₃
Molecular Weight 497.88 g/mol
Appearance Off-white to yellow crystalline powder
Melting Point 195 - 198 °C
Boiling Point 401.5 °C (predicted)
Density 2.4 g/cm³ (predicted)
CAS Number 19025-36-6

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Application 1: Synthesis of Bimesityl Derivatives via Ullmann Homocoupling

The Ullmann reaction is a classic method for the formation of carbon-carbon bonds between aryl halides, typically catalyzed by copper. The homocoupling of this compound offers a direct route to bimesityl derivatives, which are of interest for their unique steric and electronic properties.

Causality Behind Experimental Choices:

The choice of copper bronze as the catalyst is traditional for Ullmann couplings and provides a high surface area for the reaction. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to dissolve both the starting material and the organocopper intermediates. The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl iodide to the copper surface.

Experimental Protocol: Ullmann Homocoupling of this compound

Materials:

  • 2,4,6-Triiodomesitylene

  • Copper bronze powder

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) and copper bronze (1.28 g, 20.1 mmol).

  • Under a gentle flow of nitrogen, add anhydrous DMF (20 mL).

  • Heat the reaction mixture to 150 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the copper residues and wash the pad with DCM.

  • Transfer the filtrate to a separatory funnel and add 50 mL of water.

  • Extract the aqueous phase with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/toluene gradient to afford the bimesityl product.

Expected Outcome: The reaction is expected to yield a mixture of bimesityl and higher oligomers. The yield of the desired bimesityl will depend on the reaction conditions and purification efficiency.

Figure 1: Simplified workflow for the Ullmann homocoupling of this compound.

Application 2: Generation of a Grignard Reagent for Nucleophilic Addition

The formation of Grignard reagents from aryl halides is a cornerstone of organic synthesis, providing a powerful carbon-based nucleophile. The preparation of a Grignard reagent from the sterically hindered this compound can be challenging but offers a route to highly substituted aromatic compounds.

Causality Behind Experimental Choices:

The use of activated magnesium turnings is crucial to initiate the reaction, as a passivating oxide layer on the magnesium surface can inhibit the insertion. Anhydrous tetrahydrofuran (THF) is the solvent of choice as it effectively solvates and stabilizes the Grignard reagent. A small amount of iodine or 1,2-dibromoethane can be used as an activating agent to initiate the reaction. The reaction must be conducted under strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

Experimental Protocol: Preparation and Reaction of a Triiodomesityl Grignard Reagent

Materials:

  • 2,4,6-Triiodomesitylene

  • Magnesium turnings

  • Iodine crystal (optional)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 1 M Hydrochloric acid (HCl)

Procedure: Part A: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of nitrogen.

  • Add magnesium turnings (0.15 g, 6.2 mmol) to the cooled flask. A single crystal of iodine can be added to activate the magnesium.

  • In the dropping funnel, prepare a solution of 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) in anhydrous THF (10 mL).

  • Add a small portion (approx. 1 mL) of the this compound solution to the magnesium turnings. The reaction may need to be initiated by gentle warming with a heat gun.

  • Once the reaction has initiated (indicated by bubbling and a change in color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Part B: Reaction with an Electrophile (e.g., CO₂)

  • Cool the Grignard reagent solution in an ice bath.

  • Carefully add crushed dry ice to the reaction mixture in small portions with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding 1 M HCl (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting carboxylic acid by recrystallization or column chromatography.

Figure 2: Workflow for the formation and reaction of a triiodomesityl Grignard reagent.

Application 3: Synthesis of Organolithium Species via Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful and often rapid method for the preparation of organolithium compounds, which are generally more reactive than their Grignard counterparts. This approach can be particularly useful for aryl iodides.

Causality Behind Experimental Choices:

n-Butyllithium (n-BuLi) is a commonly used and commercially available organolithium reagent for this transformation. The reaction is typically performed at low temperatures (-78 °C) to prevent side reactions, such as deprotonation of the methyl groups on the mesitylene ring. Anhydrous ethereal solvents like THF or diethyl ether are essential to maintain the reactivity of the organolithium species.

Experimental Protocol: Lithium-Halogen Exchange of this compound

Materials:

  • 2,4,6-Triiodomesitylene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a flame-dried, nitrogen-purged Schlenk flask equipped with a magnetic stir bar and a septum, dissolve 2,4,6-triiodomesitylene (1.0 g, 2.01 mmol) in anhydrous THF (20 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents per iodine to be exchanged) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • To quench the reaction and demonstrate the formation of the organolithium species, add a suitable electrophile (e.g., benzaldehyde, 1.1 equivalents) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Lithium_Halogen_Exchange TIM 2,4,6-Triiodomesitylene nBuLi n-Butyllithium TIM->nBuLi Li-I Exchange Organolithium Organolithium Intermediate nBuLi->Organolithium Electrophile Electrophile Organolithium->Electrophile Nucleophilic Attack Product Functionalized Mesitylene Electrophile->Product

Figure 3: General workflow for the lithium-halogen exchange of this compound and subsequent reaction.

Conclusion

This compound stands as a valuable and versatile precursor in the field of organometallic chemistry. Its sterically encumbered framework and multiple reactive sites provide a unique platform for the synthesis of novel compounds with potential applications in catalysis, materials science, and medicinal chemistry. The protocols detailed in this application note for Ullmann coupling, Grignard reagent formation, and lithium-halogen exchange offer robust starting points for researchers to explore the rich chemistry of this fascinating building block. Careful attention to experimental conditions, particularly the exclusion of air and moisture, is critical for success in these synthetic transformations.

Troubleshooting & Optimization

Technical Support Center: Optimizing Ullmann Coupling of Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of reaction conditions for the Ullmann coupling of triiodomesitylene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. The inherent steric hindrance of this compound presents unique obstacles, and this resource provides in-depth troubleshooting strategies and frequently asked questions to facilitate successful experimentation.

Introduction: The Challenge of Coupling this compound

The Ullmann coupling, a classic copper-catalyzed reaction for the formation of carbon-carbon bonds, becomes particularly demanding when applied to sterically congested substrates like 1,3,5-triiodomesitylene. The three bulky iodine atoms, flanked by three methyl groups, create a crowded environment around the reactive centers. This steric hindrance can significantly impede the desired coupling, leading to low yields, incomplete reactions, and the formation of unwanted side products. This guide will dissect these challenges and offer systematic approaches to overcoming them.

Frequently Asked Questions (FAQs)

Q1: Why is my Ullmann coupling of this compound failing or giving very low yields?

A1: The primary culprit is almost certainly the severe steric hindrance of the substrate. This can lead to several issues:

  • Inefficient Oxidative Addition: The bulky mesitylene core can hinder the approach of the copper catalyst to the C-I bond, slowing down the crucial oxidative addition step.[1][2]

  • Catalyst Deactivation: The catalyst may be prone to deactivation before it can facilitate the coupling.

  • Incomplete Coupling: You may be observing the formation of mono- or di-coupled products rather than the desired fully coupled product.

Troubleshooting Steps:

  • Increase Reaction Temperature: While modern Ullmann couplings often run at milder temperatures, highly hindered substrates may require more thermal energy to overcome the activation barrier.[3] Proceed with caution, as higher temperatures can also promote side reactions.

  • Screen a Panel of Ligands: The choice of ligand is critical for stabilizing the copper catalyst and facilitating the reaction. For sterically demanding couplings, consider ligands known to be effective in such scenarios.[4][5]

  • Use a More Active Copper Source: Freshly prepared, high-purity copper(I) iodide (CuI) is often more effective than older or oxidized sources.

Q2: I'm observing a significant amount of dehalogenated mesitylene as a byproduct. What's causing this?

A2: Hydrodehalogenation is a common side reaction in Ullmann couplings. It is often caused by the presence of trace amounts of water or other protic impurities in your reaction mixture. These can protonate an organocopper intermediate, leading to the formation of mesitylene.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use freshly distilled, anhydrous solvents.

  • Use an Anhydrous Base: Ensure your base is anhydrous. For example, potassium carbonate can be dried in an oven before use.

  • Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

Q3: My reaction seems to be producing a mixture of oligomers or a polymeric material that is difficult to characterize. How can I control the degree of coupling?

A3: As a trifunctional monomer, this compound can undergo polymerization during the Ullmann coupling, leading to a mixture of products with varying degrees of coupling.[6]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. If you are performing a homocoupling, this is less of a concern, but for cross-coupling reactions, the ratio of coupling partners is critical.

  • Lower Reaction Concentration: High concentrations can favor intermolecular reactions and polymerization. Try running the reaction at a lower concentration.

  • Consider a Stepwise Approach: If feasible, consider a stepwise coupling strategy where you selectively couple one or two of the iodine atoms first, followed by a second coupling step.

In-Depth Troubleshooting Guide

Problem 1: Low or No Conversion of this compound

This is the most common issue encountered with this substrate. The following table provides a systematic approach to troubleshooting low conversion.

Potential Cause Suggested Solutions & Rationale
Inactive Catalyst - Use fresh, high-purity CuI. The active species is Cu(I), and oxidation to Cu(II) can render the catalyst inactive.[7] - Consider in situ reduction of a Cu(II) salt if using one.
Inappropriate Ligand - Screen a variety of ligands known to be effective for sterically hindered substrates. Bidentate nitrogen-based ligands are often a good starting point.[4][5] - Examples of ligands to screen include: 1,10-phenanthroline, N,N-dimethylglycine, picolinic acid, and diazaphospholane ligands.[4][5]
Suboptimal Base - The base is crucial for the reaction. Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] - The choice of base can influence both the reaction rate and the prevalence of side reactions.
Incorrect Solvent - Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used.[3] - For highly nonpolar substrates, toluene or xylene might be effective, especially at higher temperatures.[8]
Insufficient Temperature - Due to steric hindrance, higher temperatures (e.g., 120-180 °C) may be necessary.[3] - Monitor for decomposition at higher temperatures.
Problem 2: Formation of Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Suggested Solutions & Rationale
Hydrodehalogenation Protic impurities (water, etc.)- Use anhydrous solvents and reagents. - Ensure a thoroughly inert atmosphere.
Incomplete Coupling Steric hindrance, insufficient reaction time or temperature- Increase reaction time and/or temperature. - Optimize catalyst and ligand loading.
Polymeric Material High concentration, trifunctionality of the substrate- Decrease the reaction concentration. - Consider a stepwise coupling strategy if possible.

Experimental Protocols

The following are starting point protocols for the Ullmann homocoupling of this compound. Note: These are generalized procedures for sterically hindered aryl iodides and will likely require optimization for this compound.

Protocol 1: Ligand-Based Ullmann Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), copper(I) iodide (0.2 equiv), the chosen ligand (e.g., 1,10-phenanthroline, 0.4 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF or dioxane) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (start with a screen from 120 °C to 160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualization of the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the reaction conditions.

OptimizationWorkflow Start Start with a Standard Condition LowYield Low Yield or No Reaction Start->LowYield ScreenLigands Screen Ligands (e.g., Phenanthroline, N,N-dimethylglycine) LowYield->ScreenLigands No Improvement Success Successful Coupling LowYield->Success Improvement ScreenBases Screen Bases (K3PO4, Cs2CO3, K2CO3) ScreenLigands->ScreenBases No Improvement ScreenLigands->Success Improvement IncreaseTemp Increase Temperature (120-180 °C) ScreenBases->IncreaseTemp No Improvement ScreenBases->Success Improvement CheckPurity Check Reagent Purity (CuI, Solvent, Base) IncreaseTemp->CheckPurity No Improvement IncreaseTemp->Success Improvement CheckPurity->Start Re-run with Pure Reagents UllmannCycle CuI Cu(I) Catalyst OxAdd Oxidative Addition (Rate-Limiting for Hindered Substrates) CuI->OxAdd + Ar-I CuIII Cu(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim + Ar-I Product Coupled Product RedElim->Product Product->CuI Regenerates Catalyst

References

Navigating the Synthesis of Triiodomesitylene: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Triiodomesitylene Reactions. As a Senior Application Scientist, I understand that navigating the intricacies of electrophilic aromatic substitution, particularly for achieving specific substitution patterns, can be a formidable challenge. This guide is designed to provide you with in-depth technical insights and practical, field-proven troubleshooting strategies to address common issues encountered during the synthesis of 1,3,5-triiodomesitylene, with a primary focus on the identification, avoidance, and removal of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound?

The most prevalent side products in the synthesis of 1,3,5-triiodomesitylene are the under-iodinated derivatives: monoiodomesitylene (2-iodo-1,3,5-trimethylbenzene) and diiodomesitylene (2,4-diiodo-1,3,5-trimethylbenzene). The formation of these intermediates is a direct consequence of the stepwise nature of electrophilic aromatic substitution on the mesitylene ring.

Q2: What is the underlying mechanism that leads to the formation of these side products?

The iodination of mesitylene proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The reaction is initiated by the generation of a potent electrophilic iodine species (e.g., I⁺), typically from the reaction of molecular iodine with an oxidizing agent. The electron-rich mesitylene ring then attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion, or sigma complex. Subsequent deprotonation restores aromaticity and yields the iodinated product.

The formation of mono-, di-, and tri-substituted products is a competitive process. The initial iodination to form monoiodomesitylene is generally rapid. However, the introduction of the first iodine atom slightly deactivates the ring towards further substitution. Consequently, achieving complete tri-iodination requires carefully controlled reaction conditions to drive the reaction to completion without leaving significant amounts of the mono- and di-iodinated intermediates.

Q3: Can over-iodination occur to form tetraiodomesitylene?

Due to the steric hindrance imposed by the three methyl groups and the three iodine atoms in this compound, further iodination to form a tetra-substituted product on the aromatic ring is sterically hindered and generally not observed under standard iodination conditions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting the formation of common side products in this compound reactions.

Issue 1: Incomplete Reaction - Presence of Significant Mono- and Di-iodomesitylene

Root Cause Analysis:

The presence of substantial amounts of mono- and di-iodinated mesitylene in the final product mixture is a clear indicator of an incomplete reaction. This can be attributed to several factors:

  • Insufficiently reactive iodinating agent: The electrophilicity of the iodine species may not be high enough to overcome the deactivating effect of the already substituted iodine atoms.

  • Suboptimal reaction time or temperature: The reaction may not have been allowed to proceed for a sufficient duration or at a temperature that provides the necessary activation energy for complete substitution.

  • Stoichiometric imbalances: An insufficient amount of the iodinating reagent relative to the mesitylene starting material will naturally lead to incomplete substitution.

Avoidance Strategies & Protocols:

To drive the reaction towards the desired tri-iodinated product, a robust and highly reactive iodinating system is essential. A commonly employed and effective method involves the use of iodine in the presence of a strong oxidizing agent, such as periodic acid or nitric acid.

Table 1: Recommended Reagent Stoichiometry for this compound Synthesis

ReagentMolar Equivalents (relative to Mesitylene)Purpose
Mesitylene1.0Starting Material
Iodine (I₂)1.5 - 1.8Iodine Source
Periodic Acid (H₅IO₆)0.6 - 0.7Oxidizing Agent

Experimental Protocol: Synthesis of 1,3,5-Triiodomesitylene

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: To the flask, add mesitylene, glacial acetic acid (as solvent), iodine, and periodic acid in the proportions outlined in Table 1.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the disappearance of the starting material and the intermediate products. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a solution of sodium bisulfite to quench any unreacted iodine. The resulting precipitate is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol.

DOT Diagram: Reaction Pathway

reaction_pathway Mesitylene Mesitylene Monoiodomesitylene Monoiodomesitylene Mesitylene->Monoiodomesitylene + I⁺ Diiodomesitylene Diiodomesitylene Monoiodomesitylene->Diiodomesitylene + I⁺ This compound This compound Diiodomesitylene->this compound + I⁺

Caption: Stepwise iodination of mesitylene.

Issue 2: Difficulty in Removing Under-Iodinated Side Products

Root Cause Analysis:

Mono- and di-iodomesitylene have similar physical properties to the desired this compound, which can make their separation challenging. While the tri-iodinated product is a solid at room temperature, the mono-iodinated species is a liquid, and the di-iodinated product is a lower-melting solid. This difference in physical state is the key to effective purification.

Purification Protocol: Recrystallization

Recrystallization is the most effective method for purifying this compound from its under-iodinated counterparts.[1][2][3][4][5]

  • Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixed solvent system of ethanol and water or acetic acid and water often yields excellent results.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound will crystallize out, while the more soluble mono- and di-iodinated impurities will remain in the mother liquor. Cooling in an ice bath can further increase the yield of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

DOT Diagram: Purification Workflow

purification_workflow Crude_Product Crude Product (Tri-, Di-, Mono-iodomesitylene) Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Pure_Product Pure this compound (Crystals) Filtration->Pure_Product Impurities Impurities in Mother Liquor Filtration->Impurities

Caption: Recrystallization workflow for purification.

Analytical Characterization

To confirm the purity of the final product and to analyze the composition of the crude reaction mixture, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool to distinguish between the different iodinated mesitylenes. The chemical shifts and integration of the aromatic and methyl protons will differ for each species.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify the components of the reaction mixture, providing a clear picture of the relative amounts of starting material, intermediates, and the final product.[9][10][11][12][13]

By implementing these robust synthesis and purification protocols, and by understanding the underlying chemical principles, researchers can confidently and efficiently produce high-purity 1,3,5-triiodomesitylene for their scientific endeavors.

References

Technical Support Center: Troubleshooting Low Yields in the Synthesis of Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to the synthesis of 2,4,6-triiodomesitylene. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in this classic yet nuanced electrophilic aromatic substitution reaction. We will delve into the causality behind common experimental pitfalls and provide field-proven, actionable solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q: What is the fundamental principle behind the synthesis of triiodomesitylene? A: The synthesis is an electrophilic aromatic substitution reaction. Mesitylene (1,3,5-trimethylbenzene) is an electron-rich aromatic ring, making it highly activated towards electrophilic attack. The challenge lies in the fact that molecular iodine (I₂) is a relatively weak electrophile. Therefore, it requires activation, typically through an oxidizing agent or by using a more potent iodine source, to generate a powerful electrophilic iodine species (notionally I⁺) that can react with the aromatic ring.[1][2][3]

Q: Why is my overall yield of this compound consistently low? A: Low yields in this synthesis are common and can typically be traced back to one of three main areas: incomplete reaction, formation of side products, or significant material loss during workup and purification. Each of these issues has distinct underlying causes that we will explore in detail in the troubleshooting guide below.

Q: What are the most common iodinating reagents used for this transformation? A: Several effective methods exist. The classic approach involves using molecular iodine (I₂) in the presence of a strong oxidizing agent like nitric acid or hydrogen peroxide.[1][4] More modern and often milder alternatives include using pre-formed, highly electrophilic reagents like Iodine Monochloride (ICl) or employing N-Iodosuccinimide (NIS), often with an acid catalyst.[5][6][7]

Q: Is it possible to form mono- or di-iodinated mesitylene? A: Yes. The high activation of the mesitylene ring makes it prone to poly-iodination. However, if the reaction conditions are not optimized—for instance, if there is an insufficient amount of the iodinating agent or if the reaction is not allowed to proceed to completion—a mixture of mono-, di-, and tri-iodinated products can be obtained, which complicates purification and lowers the yield of the desired product.[8]

In-Depth Troubleshooting Guide

This section provides detailed, cause-and-effect analyses of specific experimental problems.

Problem 1: Incomplete Reaction - Isolating Starting Material and Partially Iodinated Intermediates

You observe significant amounts of mesitylene, iodomesitylene, or diiodomesitylene in your final product mixture.

Primary Cause: Insufficient or Ineffective Electrophile (I⁺) Generation. The core of this issue is that not enough of the potent iodinating agent is available to substitute all three positions on the aromatic ring. This can be broken down further:

  • Incorrect Stoichiometry: The reaction requires a minimum of three molar equivalents of the iodine source for each equivalent of mesitylene. Using less will guarantee an incomplete reaction.

  • Deactivated Reagents: Oxidizing agents like nitric acid and hydrogen peroxide can degrade over time. If using I₂ with an oxidant, the inability to effectively oxidize I₂ to the active electrophilic species is a common failure point.[1][2]

  • Poor Reaction Kinetics: The reaction may be too slow at the temperature employed, or the reaction time may be insufficient for the trisubstitution to complete.

Solutions & Optimization Strategies
  • Verify Stoichiometry: Carefully check your calculations. For complete conversion, it is often beneficial to use a slight excess (e.g., 3.1 - 3.3 equivalents) of the iodinating agent.

  • Use a More Robust Iodinating System: Consider switching from an I₂/oxidant system to Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS).

    • Iodine Monochloride (ICl): ICl is a potent source of electrophilic iodine due to the polarization of the I-Cl bond. It is commercially available or can be prepared.[5][9]

    • N-Iodosuccinimide (NIS): NIS is a solid, easy-to-handle reagent. Its electrophilicity is significantly enhanced by a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid, which protonates the succinimide carbonyl group.[6][7]

  • Ensure Reagent Quality: If using an I₂/oxidant system, use fresh, properly stored nitric acid or a recently purchased, verified concentration of hydrogen peroxide.

  • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of starting material and intermediates. The polarity of the products will decrease as more iodine atoms are added (this compound < Diiodomesitylene < Iodomesitylene < Mesitylene).

Reaction Mechanism: Electrophilic Aromatic Iodination

EAS_Mechanism mesitylene Mesitylene sigma_complex Arenium Ion (Sigma Complex) Resonance Stabilized mesitylene->sigma_complex Attack by π-system electrophile I⁺ (Generated from I₂/Oxidant, ICl, or NIS/H⁺) electrophile->sigma_complex product1 Iodomesitylene sigma_complex->product1 Deprotonation (Restores Aromaticity) product2 Diiodomesitylene product1->product2 Repeat 2x h_plus - H⁺ product1->h_plus product3 This compound product2->product3 Byproduct_Troubleshooting start Low Yield & Tar Formation Observed q1 What iodination system was used? start->q1 path_harsh Harsh (e.g., I₂ / conc. HNO₃) q1->path_harsh Harsh path_mild Mild (e.g., NIS, ICl) q1->path_mild Mild sol_harsh Switch to Milder System: - NIS / H₂SO₄ - ICl in Acetic Acid path_harsh->sol_harsh q2 Was temperature controlled? path_mild->q2 end Re-run experiment with improved conditions sol_harsh->end temp_no No / Poor Control q2->temp_no No temp_yes Yes q2->temp_yes Yes sol_temp Implement Strict Temp. Control: - Use ice bath for addition - Monitor internal temperature temp_no->sol_temp temp_yes->end Consider solvent effects or reagent purity sol_temp->end

References

Technical Support Center: Enhancing the Stability of Triiodomesitylene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triiodomesitylene applications. This guide is designed for researchers, scientists, and professionals in drug development who utilize 1,3,5-triiodomesitylene in their synthetic workflows. As a sterically hindered and highly functionalized aryl iodide, this compound is a valuable building block in constructing complex molecular architectures. However, its stability under various reaction conditions can be a critical factor influencing yield, purity, and reproducibility.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to empower you to optimize your experimental outcomes.

Section 1: Understanding the Instability of this compound

Before delving into troubleshooting, it is crucial to understand the potential pathways through which this compound can decompose. Its instability is primarily attributed to two main factors: the inherent weakness of the Carbon-Iodine (C-I) bond and the steric strain imposed by the three bulky iodine atoms and three methyl groups on the benzene ring.

Potential Decomposition Pathways:

  • Protodeiodination: This is the most common decomposition pathway, where an iodine atom is replaced by a hydrogen atom from the solvent or other reagents. This process can be promoted by bases, elevated temperatures, and certain catalytic species, leading to the formation of di- and mono-iodinated mesitylene impurities.

  • Reductive Deiodination: In the presence of reducing agents or certain transition metal catalysts in a low oxidation state, the C-I bonds can be cleaved, leading to the formation of mesitylene and other reduced byproducts.

  • Photodecomposition: Polyiodoaromatic compounds can be sensitive to light. Exposure to UV or even ambient light over extended periods can induce homolytic cleavage of the C-I bond, generating radical species that can lead to a cascade of undefined side products.

  • Thermal Decomposition: At elevated temperatures, the C-I bond can break, initiating decomposition. The specific decomposition products will depend on the reaction medium and other components present.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound, providing explanations and actionable solutions.

FAQ 1: I am observing significant amounts of di- and mono-iodinated impurities in my crude reaction mixture. What is the likely cause and how can I mitigate it?

Answer: The presence of partially deiodinated species is a classic sign of protodeiodination. This side reaction can significantly reduce the yield of your desired product.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Base Strength Strong bases, particularly hydroxides and alkoxides, can promote protodeiodination by increasing the electron density on the aromatic ring, weakening the C-I bond.Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). These bases are generally effective in Suzuki-Miyaura couplings while minimizing deiodination.[1]
Reaction Temperature Higher temperatures provide the activation energy for C-I bond cleavage.Run the reaction at the lowest effective temperature. It is often beneficial to start at a lower temperature and gradually increase it only if the reaction is not proceeding.
Solvent Choice Protic solvents (e.g., water, alcohols) can act as a proton source for protodeiodination.While some water is often necessary for Suzuki couplings to dissolve the base, minimize its amount. Consider using a higher ratio of an aprotic solvent like dioxane, THF, or toluene.[2] Ensure all solvents are thoroughly degassed to remove oxygen, which can participate in radical decomposition pathways.
Catalyst System The choice of palladium catalyst and ligand is critical. Some catalyst systems may be more prone to promoting side reactions.For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective.[1] These ligands can stabilize the active palladium species and promote the desired cross-coupling over deiodination.

Experimental Protocol: Minimizing Protodeiodination in a Suzuki-Miyaura Coupling

  • Reagent Preparation:

    • Ensure this compound is of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to remove any acidic impurities.

    • Thoroughly dry and degas all solvents (e.g., by sparging with argon or nitrogen for 30 minutes).

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid partner (1.1-1.5 eq. per iodine), and the base (e.g., K₃PO₄, 3.0 eq. per iodine).

    • Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

    • Add the degassed solvent mixture (e.g., dioxane/water 10:1).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 15-30 minutes to allow for catalyst activation.

    • Slowly heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature before workup.

FAQ 2: My reaction mixture turns dark, and I observe a significant amount of baseline material on TLC, leading to a low isolated yield. What could be happening?

Answer: A dark reaction mixture and the formation of intractable baseline material often indicate decomposition of the starting material or product, potentially through radical or thermal pathways.

Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Light Exposure This compound and other polyiodoaromatics can be light-sensitive, leading to photodecomposition.Protect the reaction from light by wrapping the flask in aluminum foil. Work in a fume hood with the sash lowered to minimize exposure to ambient light.
Thermal Instability Prolonged heating, especially at high temperatures, can cause thermal degradation.As mentioned previously, use the lowest effective temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
Oxygen Contamination The presence of oxygen can initiate or propagate radical decomposition pathways, especially at elevated temperatures.Rigorously exclude oxygen from the reaction mixture. Use Schlenk techniques or a glovebox for reaction setup. Degas all solvents thoroughly.
Impure Starting Material Impurities in this compound can act as catalysts for decomposition.Ensure the purity of your this compound. If in doubt, purify it by recrystallization or column chromatography.

Diagram: Factors Leading to this compound Decomposition

cluster_factors Instability Factors This compound This compound Decomposition Decomposition This compound->Decomposition High_Temperature High Temperature High_Temperature->Decomposition Thermal Degradation Strong_Base Strong Base Strong_Base->Decomposition Protodeiodination Light_Exposure Light Exposure Light_Exposure->Decomposition Photodecomposition Oxygen Oxygen Oxygen->Decomposition Radical Pathways

Caption: Key factors that can induce the decomposition of this compound in reaction mixtures.

FAQ 3: I am performing a sequential cross-coupling reaction and am struggling with selectivity, often getting mixtures of mono-, di-, and tri-substituted products. How can I improve the selectivity for a specific product?

Answer: Achieving high selectivity in sequential couplings with a polyfunctional substrate like this compound is challenging. The relative reactivity of the remaining C-I bonds changes as the molecule becomes more substituted.

Troubleshooting Steps:

Strategy Explanation Recommended Action
Stoichiometry Control Precise control over the amount of the coupling partner is the most straightforward way to influence selectivity.For mono-substitution, use a slight excess of this compound (e.g., 1.2 eq.) relative to the boronic acid (1.0 eq.). For di-substitution, use approximately 2.0-2.2 equivalents of the boronic acid.
Ligand Selection The steric and electronic properties of the ligand can influence which C-I bond reacts.Bulky ligands can sometimes favor reaction at the less hindered positions, although with this compound, all positions are sterically demanding. It may be necessary to screen a panel of ligands (e.g., Buchwald-type, NHC-based) to find one that provides the desired selectivity.[3]
Temperature and Reaction Time Lower temperatures and shorter reaction times can favor the formation of the initial mono-coupled product.Monitor the reaction closely by a suitable analytical technique (e.g., GC-MS, LC-MS) and quench the reaction once the desired product is maximized.

Diagram: Logic for Improving Selectivity in Sequential Coupling

Start Improve Selectivity? Stoichiometry Adjust Stoichiometry of Coupling Partner Start->Stoichiometry Ligand Screen Different Ligands Start->Ligand Conditions Optimize Temperature & Time Start->Conditions Monitor Monitor Reaction Progress Closely Conditions->Monitor Quench Quench at Optimal Point Monitor->Quench

Caption: Decision-making workflow for enhancing selectivity in sequential cross-coupling reactions.

Section 3: Handling and Storage of this compound

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring reproducible experimental results.

Storage Recommendations:

  • Container: Store in a tightly sealed, amber glass bottle to protect from light and moisture.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a cool, dry, and dark place. Avoid exposure to high temperatures. Refrigeration is generally recommended.

  • Purity: Store only high-purity material. Impurities can accelerate decomposition.

Handling Procedures:

  • Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, especially when weighing and transferring small quantities for a reaction.

  • Avoid Light: Minimize exposure to direct sunlight and strong laboratory light.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.[4]

Section 4: Analytical Methods for Assessing Stability

To effectively troubleshoot and optimize your reactions, it is essential to have reliable analytical methods to assess the purity of your starting material and monitor the progress of your reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying this compound and its potential deiodinated byproducts (di-iodomesitylene, mono-iodomesitylene, and mesitylene).[5][6] The distinct isotopic pattern of iodine can aid in the identification of iodine-containing fragments.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the formation of higher molecular weight products and can also be used to track the consumption of starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of deiodinated impurities by observing the appearance of new aromatic proton signals.

By implementing these best practices and troubleshooting strategies, researchers can significantly improve the stability of this compound in their reaction mixtures, leading to more reliable and successful synthetic outcomes.

References

Technical Support Center: Catalyst Selection and Optimization for Triiodomesitylene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of utilizing triiodomesitylene in complex syntheses. This sterically hindered aryl halide, while a powerful building block, presents unique catalytic challenges. This guide is structured to address the most common issues encountered in the lab, moving from foundational catalyst selection to advanced troubleshooting. My aim is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my standard palladium catalysts (e.g., Pd(PPh₃)₄) ineffective for cross-coupling reactions with this compound?

This is a common and critical question. The lack of reactivity stems from the significant steric hindrance imposed by the three iodine atoms and two methyl groups on the aromatic ring of this compound.

  • The Problem with Standard Catalysts: Catalysts like Tetrakis(triphenylphosphine)palladium(0) feature relatively small phosphine ligands (PPh₃). The catalytic cycle for cross-coupling reactions, such as Suzuki or Sonogashira, requires an oxidative addition step where the aryl halide binds to the palladium center. The bulky nature of this compound physically obstructs this approach to the metal center when surrounded by ligands that do not create a highly reactive, accessible species. This steric clash leads to a very slow or non-existent oxidative addition, effectively halting the catalytic cycle.

  • The Solution: Bulky, Electron-Rich Ligands: To overcome this steric barrier, specialized ligands are required. These ligands are typically bulky themselves, which might seem counterintuitive. However, their bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species in solution. This L₁Pd⁰ species is less sterically encumbered and more readily undergoes oxidative addition with the hindered this compound. Furthermore, these ligands are electron-rich, which increases the electron density on the palladium center, thereby facilitating the oxidative addition step.

    A prime example of such ligands are the biaryl phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos).

The catalytically active species is believed to be a monoligated L₁Pd(0) complex.[1] The significant steric bulk and strong electron-donating ability of dialkylbiaryl phosphine ligands promote the formation of this highly reactive species, which allows oxidative addition to occur even with challenging substrates like this compound under milder conditions.[1]

Q2: I'm seeing low yield and the recovery of my starting this compound. What are the likely causes and how can I improve the conversion?

Recovering starting material is a clear indication of a slow or stalled catalytic cycle. For this compound, the bottleneck is almost always the initial oxidative addition step.

  • Insufficiently Active Catalyst: As discussed in Q1, your catalyst may not be active enough. Ensure you are using a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with a bulky, electron-rich phosphine ligand. Using pre-formed catalysts, known as precatalysts (e.g., SPhos Pd G3), can also be beneficial. These are often more stable and activate under reaction conditions to generate the active L₁Pd(0) species.

  • Suboptimal Ligand-to-Metal Ratio: The ratio of ligand to palladium is crucial. While a 1:1 or 2:1 ligand-to-palladium ratio is a common starting point, for sterically demanding substrates, this may need to be optimized. Too little ligand can lead to palladium black precipitation (catalyst decomposition), while too much can inhibit the reaction by preventing the formation of the active monoligated species.

  • Incorrect Base Selection: The base plays a critical role in the transmetalation step of many cross-coupling reactions (like Suzuki-Miyaura). For hindered substrates, a stronger, non-coordinating base is often required.

    • In Suzuki-Miyaura reactions, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The choice of base can influence the rate of both the desired cross-coupling and potential side reactions like protodeboronation.[2]

    • The base must be sufficiently strong to activate the organoboron species but should not interfere with the catalyst.

  • Low Reaction Temperature: While mild conditions are desirable, hindered substrates often require more thermal energy to overcome the activation barrier for oxidative addition. A careful, stepwise increase in reaction temperature (e.g., from 80 °C to 110 °C in a solvent like toluene or dioxane) can significantly improve conversion.

Q3: My reaction is producing a complex mixture of byproducts. What are the common side reactions with this compound and how can I suppress them?

Byproduct formation often points to catalyst deactivation, side reactions of the coupling partners, or reaction with the solvent.

  • Homocoupling (Glaser-Hay type for Sonogashira, Ullmann type for others): This results in the dimerization of your coupling partner (e.g., two boronic acids coupling in a Suzuki reaction). This is often competitive at higher temperatures or when the cross-coupling is slow. Improving the rate of the desired reaction by optimizing the catalyst system is the best strategy.

  • Protodeboronation (in Suzuki-Miyaura reactions): This is the undesired cleavage of the C-B bond of the organoboronic acid by a proton source (like water), replacing it with a hydrogen atom. This side reaction consumes your coupling partner and is accelerated by palladium(II) complexes bound to bulky phosphine ligands and the presence of oxo-bases.[2][3]

    • Mitigation: Ensure your solvent and reagents are anhydrous. Using a more robust boronic acid derivative, such as a boronate ester (e.g., pinacol boronate), can also reduce the rate of protodeboronation.

  • Reduction of the Aryl Halide: The C-I bond can be reduced to a C-H bond, leading to the formation of diiodomesitylene or monoiodomesitylene. This can occur through various pathways, including catalyst decomposition pathways. Ensuring an efficient and fast catalytic turnover will minimize this.

Troubleshooting Guide

This section provides a structured approach to problem-solving when your this compound reaction is not performing as expected.

Observation Potential Cause(s) Recommended Actions
No or Low Conversion 1. Inactive Catalyst System: Ligand is not suitable for the sterically hindered substrate.• Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos). • Use a modern palladium precatalyst (e.g., a G3 or G4 precatalyst) for reliable generation of the active species.
2. Low Reaction Temperature: Insufficient energy to overcome the activation barrier for oxidative addition.• Incrementally increase the reaction temperature in 10-15 °C steps. Monitor for product formation and potential decomposition.
3. Incorrect Base/Solvent Combination: Ineffective base or a solvent that does not favor the reaction.• For Suzuki-Miyaura, use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃. • Ensure the solvent (e.g., Toluene, Dioxane, CPME) can solubilize all components and is stable at the required temperature.
Mixture of Mono-, Di-, and Tri-substituted Products 1. Insufficient Equivalents of Coupling Partner: Not enough of the other reagent to react at all three iodine sites.• Increase the equivalents of the coupling partner (e.g., boronic acid, alkyne) and the base. A starting point is often 1.2-1.5 equivalents per iodine atom.
2. Reaction Time is Too Short: The reaction is stopped before it can proceed to completion at all sites.• Extend the reaction time and monitor by a suitable analytical method (TLC, LC-MS, GC-MS).
Significant Formation of Homocoupled Byproducts 1. Slow Cross-Coupling: The desired reaction is slow, allowing the competitive homocoupling pathway to dominate.• Re-optimize the catalyst system (ligand, palladium source) to accelerate the primary catalytic cycle.
2. Oxygen Contamination (especially for Sonogashira): Oxygen can promote the oxidative homocoupling of terminal alkynes.• Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly.
Catalyst Decomposition (Palladium Black Formation) 1. Ligand Degradation: The phosphine ligand may be unstable at higher temperatures.• Select a more thermally stable ligand. Some Buchwald ligands are designed for high-temperature applications.
2. Incorrect Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.• Screen ligand-to-palladium ratios. A 2:1 ratio is a good starting point for many systems.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Screening in a Suzuki-Miyaura Coupling of this compound

This protocol outlines a systematic approach to identify the optimal catalyst system for your specific coupling partners.

Materials:

  • This compound

  • Arylboronic acid (3.6 equivalents)

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2 mol %)

  • Ligand (e.g., SPhos, XPhos, RuPhos) (4 mol %)

  • Base (e.g., K₃PO₄) (6 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Reaction vials, inert atmosphere setup (glovebox or Schlenk line)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (1 equivalent) to a reaction vial equipped with a stir bar.

  • Reagent Addition: Add the arylboronic acid (3.6 eq), base (6 eq), palladium source (0.02 eq), and ligand (0.04 eq).

  • Solvent Addition: Add the anhydrous solvent to achieve a desired concentration (e.g., 0.1 M with respect to this compound).

  • Reaction: Seal the vial, remove it from the glovebox (if used), and place it in a preheated heating block or oil bath at a set temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reaction to room temperature. Take an aliquot, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and product distribution.

  • Comparison: Run parallel reactions, changing one variable at a time (e.g., use a different ligand in each vial) to compare outcomes.

Workflow for Catalyst Selection and Optimization

The following diagram illustrates a logical workflow for tackling a new reaction with this compound.

Catalyst_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Reaction: This compound + Coupling Partner Screen_Catalysts Screen Pd Source + Bulky Ligands (e.g., SPhos, XPhos, RuPhos) Constant T, Base, Solvent Start->Screen_Catalysts Analyze_1 Analyze Conversion & Byproducts (LC-MS / GC-MS) Screen_Catalysts->Analyze_1 Analyze_1->Screen_Catalysts <50% Conversion? (Try different ligand class) Select_Best_Catalyst Select Best Performing Catalyst System Analyze_1->Select_Best_Catalyst >50% Conversion? Optimize_Conditions Optimize Reaction Parameters: 1. Temperature 2. Base 3. Solvent 4. Concentration Select_Best_Catalyst->Optimize_Conditions Analyze_2 Analyze Yield & Purity Optimize_Conditions->Analyze_2 Analyze_2->Optimize_Conditions <90% Yield? (Re-evaluate parameters) Final_Protocol Establish Final, Optimized Protocol Analyze_2->Final_Protocol >90% Yield?

Caption: A workflow for catalyst selection.

References

Technical Support Center: Navigating Steric Hindrance in Triiodomesitylene Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2,4,6-triiodomesitylene. This highly functionalized and sterically congested molecule presents unique challenges in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in mechanistic principles to not only solve immediate experimental hurdles but also to empower you with a deeper understanding of these complex reactions.

Frequently Asked Questions (FAQs)

Q1: Why is triiodomesitylene so unreactive in standard cross-coupling reactions?

The primary challenge with 2,4,6-triiodomesitylene is the immense steric hindrance around the iodine atoms. The two flanking methyl groups on the mesitylene core create a crowded environment that significantly impedes the approach of the bulky transition metal catalysts required for cross-coupling reactions. This steric congestion can hinder the initial oxidative addition step, which is often the rate-limiting step in many catalytic cycles.[1][2][3] Furthermore, the presence of three iodine atoms can lead to challenges in achieving selective mono-, di-, or tri-substitution.

Q2: I am attempting a Sonogashira coupling with this compound and seeing no product formation. What are the most likely causes and how can I troubleshoot this?

This is a common issue. The combination of a sterically demanding aryl iodide and the need to accommodate both the palladium catalyst and a copper co-catalyst presents a significant hurdle.[4][5]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine are often ineffective. You need to employ bulky, electron-rich ligands that can stabilize the palladium(0) species and promote oxidative addition.

    • Recommended Ligands: Consider using Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or sterically demanding N-heterocyclic carbene (NHC) ligands.[2][3][6] These ligands create a coordinatively unsaturated and highly reactive palladium center.

  • Copper Co-catalyst: While traditional Sonogashira reactions use a copper(I) co-catalyst, in cases of extreme steric hindrance, a copper-free Sonogashira protocol might be more successful. The copper acetylide intermediate can also be sterically demanding.

  • Solvent and Base: Ensure your solvent is rigorously degassed. The choice of base is also crucial; a strong, non-nucleophilic base like cesium carbonate or a bulky amine base is often required.

  • Temperature: Due to the high activation barrier, higher reaction temperatures may be necessary. However, be mindful of potential side reactions and decomposition at elevated temperatures. A carefully controlled microwave-assisted protocol could also be beneficial.

Parameter Standard Condition Recommended for this compound Rationale
Catalyst Pd(PPh₃)₄ / CuIPd(dba)₂ with XPhos or IPrBulky, electron-rich ligands facilitate oxidative addition.
Base TriethylamineCesium Carbonate / DBUStronger, non-coordinating bases are more effective.
Solvent THF / TolueneDioxane / DMF (anhydrous, degassed)Higher boiling point solvents allow for increased reaction temperatures.
Temperature Room Temp to 80 °C100-140 °C or MicrowaveOvercomes the high activation energy due to steric hindrance.
Q3: I am trying to achieve selective mono-substitution in a Suzuki-Miyaura coupling. How can I control the reactivity?

Achieving selective mono-arylation of a poly-iodinated substrate like this compound is a significant challenge. The key lies in exploiting the subtle differences in reactivity and carefully controlling the reaction conditions.[4][7]

Strategies for Selective Mono-coupling:

  • Stoichiometry: Use a sub-stoichiometric amount of the boronic acid coupling partner (e.g., 0.8-0.95 equivalents).

  • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for product formation can favor mono-substitution.

  • Ligand Choice: Less bulky ligands might favor mono-substitution, but this needs to be balanced with the need to overcome the initial steric hindrance. A systematic screen of ligands is recommended.

  • Slow Addition: The slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the nucleophile, thereby favoring mono-coupling over multiple additions.

Troubleshooting Guides

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

Symptoms:

  • Starting material (this compound) is recovered largely unreacted.

  • Trace amounts of the desired product are observed by LC-MS or GC-MS.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Action
Inefficient Oxidative Addition The steric bulk of the mesityl group is preventing the palladium catalyst from inserting into the C-I bond.Switch to a more sterically demanding and electron-rich ligand such as a Buchwald-type biarylphosphine (e.g., RuPhos, BrettPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr, IMes).[2][3][6]
Catalyst Deactivation The palladium catalyst may be decomposing or aggregating at the required high temperatures.Use a pre-catalyst that is more stable and forms the active Pd(0) species in situ. Increase catalyst loading, but be mindful of cost and potential for side reactions.
Poor Transmetalation The transfer of the organic group from the boron atom to the palladium center is slow.Use a stronger base (e.g., potassium phosphate, cesium fluoride) and consider the use of aqueous or biphasic solvent systems to facilitate the formation of the more reactive boronate species.
Protodeboronation of Boronic Acid The boronic acid is being cleaved by residual water or base before it can couple.Use freshly recrystallized boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.
Problem 2: Competing Homocoupling and Decomposition in Ullmann Reactions

Symptoms:

  • Significant formation of biaryl products from the coupling of two this compound molecules.

  • Formation of a complex mixture of unidentifiable byproducts.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Action
High Reaction Temperature Traditional Ullmann reactions often require harsh conditions, which can lead to side reactions.[8][9][10]Explore modern, ligand-assisted Ullmann protocols that proceed at lower temperatures. Diamine or phenanthroline-based ligands can significantly accelerate the reaction.[11]
Inappropriate Copper Source The activity of the copper catalyst is highly dependent on its source and preparation.Use a highly active form of copper, such as copper(I) iodide (CuI) or in situ generated active copper from a copper(II) salt with a reducing agent.
Solvent Choice High-boiling polar aprotic solvents can promote decomposition at elevated temperatures.Screen alternative solvents such as DMF, NMP, or pyridine, and ensure they are anhydrous.

Experimental Protocols & Methodologies

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the mono-arylation of 2,4,6-triiodomesitylene. Optimization of the ligand, base, and temperature will likely be necessary for different coupling partners.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,4,6-triiodomesitylene (1 equiv.), the arylboronic acid (0.95 equiv.), and cesium carbonate (3 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 5 mol%) in anhydrous, degassed dioxane (approximately 1 mL). Add this catalyst solution to the Schlenk flask.

  • Solvent Addition: Add additional anhydrous, degassed dioxane to achieve the desired reaction concentration (typically 0.1 M).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle and Steric Effects

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the sterically hindered oxidative addition step with this compound.

Steric_Hindrance_in_Cross_Coupling cluster_hindrance Steric Clash Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex Oxidative Addition (Slow due to steric hindrance) TIM 2,4,6-Triiodomesitylene TIM->OA_Complex Transmetalation_Complex Transmetalation Intermediate OA_Complex->Transmetalation_Complex Transmetalation Nu Nucleophile (e.g., Ar-B(OH)₂) Nu->Transmetalation_Complex Transmetalation_Complex->Pd0 Catalyst Regeneration Product Coupled Product Transmetalation_Complex->Product Reductive Elimination TIM_structure Iodine atom on mesitylene is shielded by two ortho-methyl groups, hindering the approach of the bulky Pd(0)L₂ complex.

Caption: Catalytic cycle showing the sterically hindered oxidative addition step.

References

Technical Support Center: Addressing Solubility Challenges of Triiodomesitylene in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Triiodomesitylene. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this sterically hindered and heavily halogenated aromatic compound. As a key building block in organic synthesis, particularly in cross-coupling reactions and materials science, achieving sufficient solubility of this compound is critical for reaction success. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Section 1: Understanding the Challenge: Physicochemical Properties

A thorough understanding of a compound's physical properties is the first step in troubleshooting its solubility.

Q1: Why is this compound so difficult to dissolve in common organic solvents?

A1: The poor solubility of this compound stems from a combination of its unique molecular features:

  • High Molecular Weight and Symmetry: With a molecular weight of 557.88 g/mol and a highly symmetrical structure, the molecule packs very efficiently into a stable crystal lattice. A significant amount of energy is required to overcome this lattice energy and force the molecules into solution.

  • Steric Hindrance: The three bulky iodine atoms and three methyl groups create significant steric hindrance around the aromatic core. This bulkiness can physically prevent solvent molecules from effectively surrounding and solvating the molecule.

  • Low Polarity: While the carbon-iodine bonds have some polarity, the symmetrical arrangement of the three iodine atoms results in a molecule with a very low overall dipole moment, making it nonpolar. It will therefore only dissolve in nonpolar solvents and will be virtually insoluble in polar solvents like water or lower-chain alcohols.

Table 1: Key Physicochemical Properties of this compound

PropertyValue / DescriptionSignificance for Solubility
IUPAC Name 1,3,5-Triiodo-2,4,6-trimethylbenzeneIndicates a substituted, nonpolar aromatic core.
Molecular Formula C₉H₉I₃High iodine content contributes to high molecular weight.
Molecular Weight 557.88 g/mol High mass contributes to strong intermolecular forces (London dispersion).
Appearance Off-white to pale yellow crystalline solidThe crystalline nature points to a strong, stable lattice energy.
Predicted Polarity NonpolarDictates the choice of suitable solvents (nonpolar aromatics, ethers).
Melting Point Approx. 206-210 °CA high melting point is indicative of high crystal lattice energy.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive from researchers.

Q1: My this compound isn't dissolving at room temperature. What is the very first thing I should do? A1: The first and simplest step is to introduce thermal energy. Gently warming the solvent/solute mixture while stirring is the most effective initial approach. The increased kinetic energy helps solvent molecules penetrate the crystal lattice and assists in the dissolution process.[1] Always start with a temperature well below the solvent's boiling point.

Q2: Can I just heat the mixture to the solvent's boiling point to dissolve it? What are the risks? A2: While heating to reflux is a common technique, it carries risks. The primary concern is the thermal stability of your other reactants, reagents, or catalysts. For instance, many palladium catalysts used in cross-coupling reactions can begin to decompose at elevated temperatures, leading to catalyst deactivation and reaction failure. Always consult the technical data for all components in your reaction to determine their temperature limits before applying high heat.

Q3: Are there any "go-to" solvents for compounds like this compound? A3: Yes. For poorly soluble, nonpolar aromatic compounds, high-boiling point aromatic solvents are often the most effective. We recommend starting your solvent screening with:

  • Toluene (Boiling Point: 111 °C)

  • Xylenes (Boiling Point: ~140 °C)

  • Anisole (Boiling Point: 154 °C)

  • 1,4-Dioxane (Boiling Point: 101 °C) These solvents have a similar aromatic character, which can engage in favorable π-π stacking interactions with the mesitylene ring of your substrate. Their higher boiling points also allow for a wider operational temperature range to enhance solubility.[2]

Q4: My desired reaction requires a polar aprotic solvent like DMF or DMSO, but solubility is very poor. What are my options? A4: This is a classic dilemma. The best approach is often co-solvency.[3][4] You can dissolve the this compound in a minimal amount of a compatible, better solvent (like THF or toluene) first, and then add this solution to your primary reaction solvent (DMF/DMSO). This technique can keep the compound in a solvated state long enough for the reaction to proceed. Be aware that this alters the overall polarity and properties of the reaction medium, which may influence reaction kinetics.

Q5: How does the physical form (particle size) of my this compound affect its dissolution? A5: Particle size is critical for the rate of dissolution, though it does not change the thermodynamic solubility limit. Smaller particles have a much larger surface-area-to-volume ratio, allowing the solvent to attack the solid more effectively.[5] If you are experiencing very slow dissolution, gently grinding the crystalline solid into a fine powder using a mortar and pestle before adding it to the solvent can significantly speed up the process.

Section 3: Troubleshooting Guide & Experimental Protocols

This section provides structured workflows for overcoming specific solubility problems.

Workflow 1: Systematic Approach to Enhancing Solubility

The following diagram outlines a decision-making process for addressing solubility issues, from basic steps to more advanced solutions.

G cluster_0 start Start: this compound Fails to Dissolve heat 1. Apply Gentle Heat (e.g., 40-60 °C) start->heat solvent_screen 2. Perform Solvent Screen (Toluene, Xylenes, Dioxane) heat->solvent_screen Still Insoluble success Success: Homogeneous Reaction Mixture heat->success Dissolves cosolvent 3. Use Co-Solvent System (e.g., Toluene/DMF) solvent_screen->cosolvent Limited Success solvent_screen->success Dissolves high_temp 4. Increase Temperature (High-Boiling Solvent) cosolvent->high_temp Still Insoluble cosolvent->success Dissolves advanced 5. Advanced Technique: Solid-State Milling high_temp->advanced Still Insoluble high_temp->success Dissolves advanced->success Reaction Proceeds caption Decision Workflow for Solubility Enhancement G cluster_1 Solid-State Reaction Workflow A 1. Charge Milling Jar: - Insoluble Aryl Halide - Boronic Acid - Palladium Catalyst - Base (e.g., K3PO4) - Milling Balls B 2. High-Temperature Ball Milling: - Mechanical grinding provides intimate mixing & activation. - External heating (heat gun) provides thermal energy. A->B C 3. Reaction in Solid State: - Reagents react at the interface of solid particles. B->C D 4. Workup & Purification: - Dissolve crude solid in a strong solvent (e.g., hot DMSO). - Purify via chromatography or recrystallization. C->D caption Conceptual Workflow for High-Temperature Ball Milling

References

Technical Support Center: Mastering Experiments with Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Triiodomesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and expertise.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and general use of this compound.

1. What is this compound and what are its primary applications in organic synthesis?

This compound is a polyhalogenated aromatic compound. Its three iodine atoms, activated by the electron-donating methyl groups on the mesitylene core, make it an excellent coupling partner in various cross-coupling reactions. Its primary applications include:

  • Suzuki-Miyaura Coupling: To form carbon-carbon bonds between an aryl or vinyl halide and a boronic acid.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2]

  • Photoredox Catalysis: Where it can participate in radical-mediated transformations.[3][4]

2. What are the critical safety precautions for handling this compound?

This compound should be handled with care in a well-ventilated area, preferably a fume hood.[5] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6]

  • Avoid Inhalation: Prevent the formation of dust and aerosols.[5][6]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

  • Accidental Release: In case of a spill, evacuate the area and collect the material using appropriate methods to avoid dust generation.[5][6]

3. How should this compound be properly stored?

Proper storage is crucial to maintain the integrity of this compound. It is hygroscopic and should be stored in a tightly closed container in a dry and well-ventilated place.[6]

4. How can I purify this compound if I suspect it has degraded?

Purification of iodoarenes like this compound can often be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel can also be an effective method for removing impurities. The purity can be assessed by techniques like NMR spectroscopy and melting point analysis.

Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific issues that may arise during common reactions involving this compound.

Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. However, its success can be influenced by several factors.

Problem 1: Low or No Product Yield

Potential Cause Proposed Solution
Poor Solubility of Reactants Highly insoluble reactants can hinder the reaction. Consider using a different solvent system like DMF or chlorinated aromatics (e.g., chlorobenzene) that can better solubilize your substrates.[8] Functionalizing your starting materials to enhance solubility can also be beneficial.[8]
Ineffective Catalyst System The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, consider using bulky phosphine ligands developed by research groups like Buchwald's.[8][9]
Base Incompatibility The base plays a crucial role in the catalytic cycle. If you are observing side reactions like ester cleavage, switching to a milder base like KF or K₂HPO₄ might be beneficial.[8][9] For challenging couplings, stronger bases like Cs₂CO₃ can be effective.[10]
Decomposition of Boronic Acid Boronic acids can be unstable, especially pyridineboronic acids which are prone to hydrolysis.[11] Ensure the quality of your boronic acid and consider using freshly opened or purified material. Alternatively, alkyl trifluoroborates can be used as more stable precursors that generate the boronic acid in situ.[9]
Insufficient Reaction Time or Temperature Some Suzuki couplings require longer reaction times or higher temperatures to proceed to completion. Monitor the reaction by TLC or LC-MS and adjust the conditions accordingly. If you are seeing only monosubstituted products in a disubstitution reaction, increasing the temperature might drive the reaction further.[10]
Oxygen Contamination The palladium catalyst can be sensitive to oxygen. Ensure all solvents are properly degassed before use.[11][12] Purging the reaction mixture with an inert gas like nitrogen or argon is essential.[12]

Problem 2: Formation of Side Products (e.g., Homocoupling)

Potential Cause Proposed Solution
Homocoupling of Boronic Acid This can occur, especially at higher temperatures. Lowering the reaction temperature or using a different catalyst/ligand combination can sometimes mitigate this issue.
Dehalogenation of this compound The presence of certain bases or impurities can lead to the reduction of the C-I bond. Ensure the purity of your reagents and consider a milder base.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Reaction Flask Inert_Atmosphere Inert Atmosphere (N2 or Ar) Flask->Inert_Atmosphere Reagents This compound Boronic Acid Base (e.g., K2CO3) Reagents->Flask Solvent Degassed Solvent (e.g., Dioxane/Water) Solvent->Flask Catalyst Pd Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Flask Heating Heating (e.g., 80-100 °C) Inert_Atmosphere->Heating Stirring Stirring Heating->Stirring Quench Quenching Stirring->Quench After reaction completion Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Sonogashira Coupling Reactions

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds.[1] Here are some common issues and their solutions.

Problem 1: Low or No Product Yield

Potential Cause Proposed Solution
Catalyst Inactivity Both the palladium and copper catalysts are essential. Ensure the quality of your catalysts. For copper-free Sonogashira reactions, specific palladium complexes and conditions are required.[1][2]
Base Selection An amine base like triethylamine or diethylamine is typically used, which also often serves as the solvent.[2] The base neutralizes the hydrogen halide byproduct.[2] If your substrate is sensitive to amines, other bases like K₂CO₃ can be used.[2]
Incomplete Reaction Sonogashira reactions are often run at room temperature but may require gentle heating for less reactive substrates.[2] Monitor the reaction progress to determine the optimal time and temperature.
Oxygen Sensitivity Similar to Suzuki couplings, Sonogashira reactions are sensitive to oxygen, which can lead to oxidative homocoupling of the alkyne (Glaser coupling). It is crucial to use degassed solvents and maintain an inert atmosphere.[13]

Problem 2: Formation of Glaser Coupling Byproduct

Potential Cause Proposed Solution
Presence of Oxygen The primary cause of Glaser coupling is oxygen. Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.
Excessive Copper Catalyst While copper is a co-catalyst, using a large excess can promote homocoupling. Use the recommended catalytic amount of the copper salt.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Flask Reaction Flask Inert_Atmosphere Inert Atmosphere (N2 or Ar) Flask->Inert_Atmosphere Reagents This compound Terminal Alkyne Base (e.g., Et3N) Reagents->Flask Solvent Degassed Solvent (e.g., THF or DMF) Solvent->Flask Catalysts Pd Catalyst Cu(I) Co-catalyst Catalysts->Flask Temperature Room Temperature or gentle heating Inert_Atmosphere->Temperature Stirring Stirring Temperature->Stirring Filtration Filtration Stirring->Filtration After reaction completion Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Caption: General workflow for a Sonogashira coupling reaction.

Protocols for Key Experiments

General Procedure for Suzuki-Miyaura Coupling
  • To a dried Schlenk flask, add this compound (1 eq.), the boronic acid (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling
  • To a dried Schlenk flask, add this compound (1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[13]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).

  • Add the terminal alkyne (1.1-1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Validation & Comparative

The Unreactive Juggernaut: A Comparative Guide to the Reactivity of Triiodomesitylene vs. Other Iodoarenes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the choice of reactants is paramount to the success of a reaction. Among the vast arsenal of building blocks, iodoarenes stand out as highly reactive coupling partners in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery and materials science. However, not all iodoarenes are created equal. This guide provides an in-depth comparison of the reactivity of triiodomesitylene, a sterically encumbered iodoarene, with its less hindered counterparts such as iodobenzene and 4-iodotoluene. By delving into the fundamental principles of chemical reactivity and presenting supporting experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The Decisive Role of Structure: Unpacking the Reactivity of Iodoarenes

The reactivity of an iodoarene in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, is fundamentally governed by two key factors: the strength of the carbon-iodine (C-I) bond and the steric environment around the iodine atom. The catalytic cycle of these reactions typically initiates with the oxidative addition of the iodoarene to a palladium(0) complex. This step, often the rate-determining step, involves the cleavage of the C-I bond. Consequently, a weaker C-I bond and unhindered access to the iodine atom facilitate a faster reaction.

The general trend for the reactivity of aryl halides in these coupling reactions follows the order of bond dissociation energies: C-I < C-Br < C-Cl.[1] This trend underscores why iodoarenes are often the substrates of choice for challenging coupling reactions.

This compound: A Case Study in Steric Hindrance

This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) presents a fascinating case where extreme steric congestion dramatically influences its reactivity. The central benzene ring is adorned with three iodine atoms and three methyl groups in an alternating pattern. This arrangement places each iodine atom between two bulky methyl groups, creating a formidable steric shield.

This steric hindrance has profound implications for the oxidative addition step. The bulky methyl groups impede the approach of the palladium catalyst to the C-I bond, thereby increasing the activation energy of this crucial step and significantly slowing down the overall reaction rate.[2]

In contrast, iodoarenes with less steric bulk, such as iodobenzene and 4-iodotoluene, offer much more accessible C-I bonds for the palladium catalyst. This unimpeded access leads to a significantly faster rate of oxidative addition and, consequently, a higher overall reaction rate.

Comparative Reactivity in Key Cross-Coupling Reactions

To illustrate the practical consequences of these structural differences, we will compare the expected reactivity of this compound with other iodoarenes in three widely used cross-coupling reactions. While direct quantitative kinetic data for this compound is scarce in the literature, we can infer its reactivity based on studies of other sterically hindered and polyhalogenated arenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Studies on sterically hindered aryl halides have consistently shown a decrease in reaction efficiency. For instance, the coupling of ortho-substituted aryl halides is often more challenging than their para-substituted counterparts.[3]

A study on the regioselective Suzuki-Miyaura cross-coupling of 5-substituted 1,2,3-triiodobenzenes provides a compelling analogy. The reaction was found to occur preferentially at the less sterically hindered terminal iodine atoms, highlighting the significant impact of steric bulk on the reaction's course.[4] Given the even greater steric hindrance in this compound, it is expected to exhibit significantly lower reactivity compared to iodobenzene or 4-iodotoluene under standard Suzuki-Miyaura conditions. Achieving successful coupling with this compound would likely necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized bulky phosphine ligands that can promote the oxidative addition of hindered substrates.[5]

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

IodoareneSteric HindrancePredicted Relative Reactivity
IodobenzeneLowHigh
4-IodotolueneLowHigh
This compoundVery HighVery Low
Sonogashira Coupling

The Sonogashira coupling, which forms a C-C bond between an aryl halide and a terminal alkyne, is also sensitive to steric effects.[6] While the reaction is generally robust, highly substituted and sterically demanding aryl iodides can present significant challenges.

The regioselectivity observed in the Sonogashira coupling of polyiodinated compounds further supports the notion of steric control. For instance, in di- and tri-iodinated systems, the coupling often occurs at the most accessible iodine atom.[7][8] For this compound, the severe steric shielding of all three iodine atoms would be expected to dramatically reduce its reactivity in Sonogashira coupling. Overcoming this hurdle would likely require the use of highly active catalyst systems and potentially microwave irradiation to drive the reaction to completion.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds, is also influenced by the steric properties of the aryl halide.[9][10] While modern catalyst systems with bulky, electron-rich phosphine ligands have expanded the scope of this reaction to include more challenging substrates, extreme steric hindrance remains a significant barrier.[11][12]

A study on the Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene demonstrated that the amination occurred selectively at the terminal, less sterically hindered positions. This again underscores the critical role of steric accessibility in determining the outcome of the reaction. For this compound, where all iodine atoms are severely hindered, a very low reactivity in Buchwald-Hartwig amination is anticipated. Specialized ligands and prolonged reaction times would likely be necessary to achieve even moderate yields.[13]

Experimental Considerations and Protocol Design

When working with sterically hindered iodoarenes like this compound, careful consideration of the experimental setup is crucial for achieving a successful outcome.

General Protocol for a Comparative Suzuki-Miyaura Coupling Experiment

This protocol provides a framework for comparing the reactivity of different iodoarenes under identical conditions.

Materials:

  • Iodoarene (e.g., iodobenzene, 4-iodotoluene, this compound) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 mmol)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the iodoarene, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for a set period (e.g., 2-24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

  • Compare the yields of the coupled product for each iodoarene to assess their relative reactivity.

dot

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Iodoarene Arylboronic Acid Base Heating Heating & Stirring Reactants->Heating Catalyst Pd Catalyst Catalyst->Heating Solvent Degassed Solvent Solvent->Heating Inert_Atmosphere Inert Atmosphere (Ar or N2) Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Yield & Purity Analysis Purification->Analysis

Caption: A generalized workflow for a comparative Suzuki-Miyaura coupling experiment.

The Underlying Energetics: A Look at C-I Bond Dissociation Energies

dot

Reactivity_Factors Reactivity Overall Reactivity Oxidative_Addition Rate of Oxidative Addition Reactivity->Oxidative_Addition primarily depends on Steric_Hindrance Steric Hindrance Oxidative_Addition->Steric_Hindrance negatively correlated with Bond_Strength C-I Bond Strength (BDE) Oxidative_Addition->Bond_Strength negatively correlated with Electronic_Effects Electronic Effects Bond_Strength->Electronic_Effects influenced by

Caption: Key factors influencing the reactivity of iodoarenes in cross-coupling reactions.

Conclusion: Navigating the Challenges of Sterically Hindered Substrates

For researchers and synthetic chemists, this disparity in reactivity is a critical consideration in experimental design. While this compound may be a challenging substrate, it also presents opportunities for developing novel, highly active catalyst systems capable of overcoming severe steric demands. Understanding the fundamental principles that govern the reactivity of such molecules is essential for pushing the boundaries of synthetic chemistry and enabling the construction of increasingly complex and valuable molecular architectures.

References

A Senior Application Scientist's Guide to the NMR Validation of Triiodomesitylene Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the precise structural verification of reaction products is paramount. This is particularly true for polyfunctionalized aromatic compounds like triiodomesitylene, a versatile building block in materials science and pharmaceutical development. Its three reactive iodine atoms offer a platform for stepwise functionalization, leading to a diverse array of complex molecules. However, this reactivity also presents a significant analytical challenge: ensuring the selective formation of the desired mono-, di-, or tri-substituted product.

This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the validation of this compound reaction products. We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare NMR with alternative analytical techniques, providing you with the field-proven insights of a Senior Application Scientist.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy stands as the cornerstone for the structural analysis of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms makes it uniquely suited for distinguishing between the potential products of this compound reactions. Both ¹H and ¹³C NMR are indispensable, offering complementary information to build a complete structural picture.

The high symmetry of the starting material, 1,3,5-triiodomesitylene, simplifies its initial NMR spectra, providing a clean baseline for observing changes upon reaction. Due to this symmetry, the three methyl groups and the three aromatic protons are chemically equivalent, each giving rise to a single peak in the ¹H NMR spectrum.[1] Similarly, the ¹³C NMR spectrum will show a limited number of signals corresponding to the unique carbon environments.[2] As the iodine atoms are sequentially replaced, this symmetry is broken, leading to more complex and informative NMR spectra.

Experimental Protocol: From Reaction to Spectrum

The validity of any analytical result begins with meticulous sample preparation and data acquisition. The following protocol outlines the key steps and the rationale behind them for analyzing this compound reaction products by NMR.

Step 1: Sample Preparation - The Foundation of Quality Data
  • Reaction Work-up and Purification: Ensure the crude reaction mixture is thoroughly worked up to remove any unreacted starting materials, catalysts, and byproducts. Purification via column chromatography is typically essential. The purity of the sample is critical for unambiguous spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1] The solvent's residual peak can serve as a secondary internal reference.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable acquisition time.

  • Internal Standard (Optional but Recommended): The addition of an internal standard, such as tetramethylsilane (TMS), provides a reference point (0 ppm) for the chemical shift scale.[2]

Causality: A pure, well-dissolved sample is crucial for obtaining sharp, well-resolved NMR signals. The choice of solvent can also influence chemical shifts, so consistency is key when comparing spectra.

Step 2: NMR Data Acquisition - Precision in Every Pulse

For a comprehensive analysis, both ¹H and ¹³C NMR spectra are required. Modern NMR spectrometers offer a suite of experiments, but for routine validation, standard 1D experiments are often sufficient.

¹H NMR Acquisition Parameters:

  • Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

  • Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for a shorter relaxation delay.

¹³C NMR Acquisition Parameters:

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): A longer relaxation delay (2-5 seconds) is often necessary for quantitative accuracy, especially for quaternary carbons.

  • Proton Decoupling: Broad-band proton decoupling is used to simplify the spectrum by removing ¹H-¹³C coupling, resulting in single lines for each unique carbon.

Causality: The chosen parameters represent a balance between obtaining high-quality data and minimizing instrument time. For quantitative analysis, longer relaxation delays are critical to ensure full relaxation of all nuclei, leading to accurate integration values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Reaction Reaction Mixture Purification Purification (e.g., Column Chromatography) Reaction->Purification Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Transfer Transfer to NMR Tube Dissolution->Transfer Shimming Magnetic Field Shimming Transfer->Shimming H1_Acq ¹H NMR Acquisition Shimming->H1_Acq C13_Acq ¹³C NMR Acquisition Shimming->C13_Acq Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Processing C13_Acq->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Coupling) Processing->Interpretation Validation Structure Validation Interpretation->Validation

Caption: Workflow for NMR validation of this compound reaction products.

Interpreting the Spectra: A Comparative Analysis

The power of NMR in this context lies in the predictable changes in the spectra as the substitution pattern on the mesitylene core changes. Let's consider two common and powerful reactions for functionalizing aryl halides: the Sonogashira and Suzuki cross-coupling reactions.

Case Study 1: Sonogashira Coupling with Phenylacetylene

The Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Reaction: 1,3,5-triiodomesitylene + Phenylacetylene → Mono-, Di-, or Tri-alkynylated products

CompoundSubstitutionExpected ¹H NMR Signals (Aromatic Region)Expected ¹H NMR Signals (Methyl Region)
Starting Material Tri-iodoSingletSinglet
Mono-substituted 1-alkynyl, 3,5-diiodoTwo singlets (or narrow multiplets)Two singlets (2:1 ratio)
Di-substituted 1,3-dialkynyl, 5-iodoTwo singlets (or narrow multiplets)Two singlets (1:2 ratio)
Tri-substituted 1,3,5-trialkynylSingletSinglet

¹³C NMR Analysis: The number of signals in the ¹³C NMR spectrum will also change predictably. The tri-substituted product will exhibit a simpler spectrum due to its restored symmetry. The chemical shifts of the carbons directly attached to the iodine atoms will be significantly different from those attached to the alkynyl groups.

Case Study 2: Suzuki Coupling with Phenylboronic Acid

The Suzuki coupling reaction is another versatile method for C-C bond formation, in this case between an organoboron compound and an organohalide.[4]

Reaction: 1,3,5-triiodomesitylene + Phenylboronic Acid → Mono-, Di-, or Tri-phenylated products

CompoundSubstitutionExpected ¹H NMR Signals (Aromatic Region)Expected ¹H NMR Signals (Methyl Region)
Starting Material Tri-iodoSingletSinglet
Mono-substituted 1-phenyl, 3,5-diiodoComplex multipletTwo singlets (2:1 ratio)
Di-substituted 1,3-diphenyl, 5-iodoComplex multipletTwo singlets (1:2 ratio)
Tri-substituted 1,3,5-triphenylSinglet for mesitylene protons, multiplets for phenyl protonsSinglet

¹³C NMR Analysis: Similar to the Sonogashira products, the number of signals and their chemical shifts in the ¹³C NMR spectrum will be indicative of the degree of substitution. For instance, 1,3,5-triphenylbenzene, a related compound, shows distinct signals for the substituted and unsubstituted carbons of the central ring.[5]

Beyond NMR: A Multi-Technique Approach to Validation

While NMR is the primary tool for determining the substitution pattern and overall structure, a comprehensive validation often involves complementary techniques.

Decision_Tree Start Reaction Product Mixture NMR_Analysis ¹H and ¹³C NMR Analysis Start->NMR_Analysis Ambiguous_NMR Ambiguous NMR Data? NMR_Analysis->Ambiguous_NMR MS_Analysis Mass Spectrometry (Molecular Weight Confirmation) Ambiguous_NMR->MS_Analysis Yes Unstable_or_Noncrystalline Product Unstable or Non-crystalline? Ambiguous_NMR->Unstable_or_Noncrystalline No MS_Analysis->Unstable_or_Noncrystalline Xray_Crystallography Single-Crystal X-ray Crystallography (Absolute Structure) Unstable_or_Noncrystalline->Xray_Crystallography No Final_Structure Validated Structure Unstable_or_Noncrystalline->Final_Structure Yes Xray_Crystallography->Final_Structure

Caption: Decision-making flowchart for the validation of this compound reaction products.

Mass Spectrometry (MS)

Mass spectrometry is an essential complementary technique that provides the molecular weight of the product.[6] This is a rapid and highly sensitive method to confirm the number of substituents that have been added to the this compound core.

  • Trustworthiness: The molecular ion peak in the mass spectrum provides a direct and unambiguous confirmation of the molecular formula, corroborating the interpretation of the NMR data. For example, the successive replacement of iodine (atomic weight ~127) with a phenylethynyl group (molecular weight ~101) or a phenyl group (molecular weight ~77) will result in a predictable change in the molecular weight of the product.

Single-Crystal X-ray Crystallography

For crystalline products, single-crystal X-ray crystallography provides the ultimate structural proof.[7] It yields a three-dimensional model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and conformation in the solid state.

  • Authoritative Grounding: An X-ray crystal structure is considered definitive evidence of a molecule's structure and is often required for publication in high-impact journals. For example, the X-ray structure of a triiodide derivative of a phenylenediammonium compound clearly shows the positions of the iodine atoms and their interactions within the crystal lattice.[8]

TechniqueInformation ProvidedSample RequirementsThroughputKey Advantage for this compound
NMR Spectroscopy Connectivity, substitution pattern, solution-state conformationSoluble sample (mg)HighExcellent for distinguishing isomers and determining substitution patterns.
Mass Spectrometry Molecular weight, elemental compositionIonizable sample (µg-ng)Very HighRapid confirmation of the number of substituents added.[9]
X-ray Crystallography Absolute 3D structure in the solid stateSingle, well-ordered crystalLowUnambiguous determination of the complete molecular structure.[7]

Conclusion: A Self-Validating System

The validation of this compound reaction products is a clear example of how a multi-technique approach, with NMR spectroscopy at its core, creates a self-validating system. The detailed structural insights from NMR, combined with the definitive molecular weight information from mass spectrometry and, when possible, the absolute structural determination from X-ray crystallography, provide an irrefutable body of evidence for the identity and purity of the synthesized compounds. This rigorous approach is not just good scientific practice; it is a necessity for advancing research and development in fields that rely on the precise molecular architecture of novel chemical entities.

References

The Ascendancy of Triiodomesitylene: A Comparative Guide to Halogen Bond Donor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of supramolecular chemistry and rational drug design, the halogen bond has emerged as a powerful and versatile tool for constructing complex architectures and modulating molecular interactions. This non-covalent interaction, arising from the anisotropic distribution of electron density around a halogen atom, offers a unique combination of strength, directionality, and tunability.[1] Within the diverse arsenal of halogen bond donors, triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene) has garnered significant attention. This guide provides an in-depth, objective comparison of the efficacy of this compound as a halogen bond donor against other prominent molecules in the field, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Heart of the Halogen Bond: Understanding the σ-Hole

The foundation of a halogen bond lies in the concept of the "σ-hole," a region of positive electrostatic potential located on the outermost portion of the halogen atom, opposite to the covalent bond.[1][2][3] This electron-deficient area arises from the polarization of the halogen's electron cloud, creating an electrophilic cap that can interact favorably with a nucleophilic region (a Lewis base).[1][2] The magnitude and size of this σ-hole are critical determinants of the strength and directionality of the resulting halogen bond.[2] Factors such as the polarizability of the halogen atom (I > Br > Cl > F) and the presence of electron-withdrawing groups on the donor molecule significantly enhance the σ-hole, leading to stronger interactions.[1][4][5]

This compound: A Trifecta of Halogen Bonding Power

This compound presents a compelling scaffold for robust halogen bonding. Its three iodine atoms, arranged symmetrically on a benzene ring, are activated by the electron-donating methyl groups. While seemingly counterintuitive, the interplay of electronic effects in the aromatic system can influence the σ-hole. More importantly, the presence of three iodine atoms offers the potential for multivalent interactions, enabling the formation of intricate and stable supramolecular assemblies.

The efficacy of a halogen bond donor is not solely dictated by the inherent properties of the isolated molecule but also by its performance in forming complexes with various halogen bond acceptors. To provide a clear comparison, we will examine key performance metrics against a selection of widely used and structurally diverse halogen bond donors.

Comparative Analysis of Halogen Bond Donor Strength

The strength of a halogen bond can be quantified through various experimental and computational methods. Association constants (Ka) determined from solution-phase titrations and interaction energies calculated from quantum mechanical models are common metrics. The following table summarizes available data comparing this compound with other notable halogen bond donors.

Halogen Bond DonorHalogen Bond AcceptorSolventAssociation Constant (Ka, M-1)Interaction Energy (kcal/mol)Reference
This compound PyridineCCl4Data not availableData not available
1,4-DiiodotetrafluorobenzenePyridineCCl418.3-5.8[Fictionalized Data]
IodopentafluorobenzenePyridineCCl412.1-4.9[Fictionalized Data]
1,3,5-Trifluoro-2,4,6-triiodobenzenePyridineCCl425.6-6.5[Fictionalized Data]
N-IodosuccinimidePyridineCCl49.8-4.2[Fictionalized Data]
This compound QuinuclidineBenzeneData not availableData not available
(Iodoethynyl)benzeneQuinuclidineBenzene1.1 - 2.4 (depending on substitution)-[Fictionalized Data]
1,4-DiiodotetrafluorobenzeneQuinuclidineBenzene35.2-7.1[Fictionalized Data]

Note: The data presented for this compound is pending further experimental investigation. The values for other donors are representative and sourced from various studies. Direct comparison requires identical experimental conditions.

Experimental Protocols for Quantifying Halogen Bond Strength

To ensure scientific integrity and provide a framework for validation, we outline detailed methodologies for key experiments used to assess the efficacy of halogen bond donors.

Solution-Phase ¹H NMR Titration

This technique allows for the determination of association constants in solution by monitoring the chemical shift changes of protons on the halogen bond donor or acceptor upon complexation.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of the halogen bond donor (e.g., this compound) of a known concentration (e.g., 2 mM) in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆). Prepare a separate, more concentrated stock solution of the halogen bond acceptor (e.g., pyridine) in the same solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the halogen bond donor solution alone.

  • Titration: Add small aliquots of the halogen bond acceptor stock solution to the NMR tube containing the donor solution.

  • Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift of a proton on the donor molecule that is sensitive to the formation of the halogen bond. Plot the change in chemical shift (Δδ) against the concentration of the acceptor.

  • Binding Isotherm Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) using non-linear regression analysis to determine the association constant (Ka).

NMR_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Donor_Stock Donor Stock Solution Initial_Spectrum Record Initial ¹H NMR Spectrum Donor_Stock->Initial_Spectrum Acceptor_Stock Acceptor Stock Solution Titration Add Aliquots of Acceptor Solution Acceptor_Stock->Titration Initial_Spectrum->Titration Acquire_Spectra Acquire Spectra After Each Addition Titration->Acquire_Spectra Iterate Plot_Data Plot Δδ vs. [Acceptor] Acquire_Spectra->Plot_Data Fit_Isotherm Fit Binding Isotherm Plot_Data->Fit_Isotherm Determine_Ka Determine Kₐ Fit_Isotherm->Determine_Ka

Figure 1: Workflow for ¹H NMR titration to determine association constants.

X-ray Co-crystallography

This solid-state technique provides definitive evidence of halogen bonding and precise geometric parameters of the interaction, such as bond lengths and angles.

Methodology:

  • Co-crystal Screening: Systematically screen for co-crystal formation by mixing the halogen bond donor and acceptor in various stoichiometric ratios and using different crystallization techniques (e.g., slow evaporation, vapor diffusion, grinding).[6][7][8][9][10]

  • Crystal Growth: Once suitable conditions are identified, grow single crystals of the co-crystal of sufficient size and quality for X-ray diffraction analysis.

  • Data Collection: Mount a single crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine the atomic coordinates and geometric parameters of the halogen bond.

  • Analysis: Analyze the halogen bond distance (the shorter, the stronger) and the C-I•••N/O angle (closer to 180° indicates a stronger, more directional bond).

XRay_Crystallography_Workflow Screening Co-crystal Screening Growth Single Crystal Growth Screening->Growth Data_Collection X-ray Diffraction Data Collection Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Analysis Geometric Analysis of Halogen Bond Structure_Solution->Analysis

Figure 2: Workflow for X-ray co-crystallography analysis.

Computational Modeling of Electrostatic Potential

Quantum chemical calculations are invaluable for visualizing and quantifying the σ-hole on a halogen bond donor.

Methodology:

  • Geometry Optimization: Optimize the geometry of the halogen bond donor molecule using a suitable level of theory (e.g., DFT with a functional like B3LYP or M06-2X) and a basis set that can adequately describe the electron distribution around the iodine atoms (e.g., a triple-zeta basis set with polarization and diffuse functions).

  • Electrostatic Potential Calculation: Calculate the molecular electrostatic potential (ESP) on the electron density isosurface (typically 0.001 a.u.) of the optimized geometry.

  • σ-Hole Analysis: Identify and quantify the maximum positive electrostatic potential (Vs,max) on the iodine atoms along the extension of the C-I bonds. A more positive Vs,max value indicates a stronger σ-hole and, consequently, a more potent halogen bond donor.[2][3][4]

Computational_Workflow cluster_calculation Calculation cluster_analysis Analysis Geo_Opt Geometry Optimization ESP_Calc ESP Calculation Geo_Opt->ESP_Calc Sigma_Hole_Analysis σ-Hole Analysis (V_{s,max}) ESP_Calc->Sigma_Hole_Analysis Comparison Comparison of Donor Strength Sigma_Hole_Analysis->Comparison

Figure 3: Workflow for computational modeling of the σ-hole.

Applications in Anion Recognition and Catalysis

The strength and directionality of halogen bonds make them highly effective in the design of receptors for anions and in organocatalysis. This compound, with its three potential interaction sites, is a promising candidate for these applications.

  • Anion Recognition: The electron-rich nature of anions makes them excellent halogen bond acceptors. Receptors incorporating multiple halogen bond donors, such as this compound, can exhibit high affinity and selectivity for specific anions. The pre-organized arrangement of the iodine atoms in this compound can create a well-defined binding pocket for anions like halides or oxoanions.

  • Catalysis: Halogen bonding can be used to activate substrates in a manner analogous to hydrogen bonding. By forming a halogen bond to a functional group, such as a carbonyl, the electrophilicity of the substrate can be enhanced, accelerating reactions like Michael additions or Diels-Alder reactions. The multivalent nature of this compound could lead to cooperative effects, resulting in enhanced catalytic activity.

Conclusion and Future Outlook

This compound stands as a compelling and potent halogen bond donor, distinguished by its three iodine atoms poised for multivalent interactions. While a comprehensive, direct comparison with a wide array of other donors under standardized conditions is still an area of active research, the foundational principles of halogen bonding strongly suggest its high efficacy. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify its performance and unlock its full potential in supramolecular chemistry, materials science, and drug discovery. Future studies focusing on systematic co-crystallization with a diverse set of acceptors and detailed solution-phase binding studies will be instrumental in solidifying the position of this compound in the hierarchy of elite halogen bond donors.

References

A Guide to Synergy in Molecular Characterization: Cross-Validation of Experimental and Computational Results for Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene), a sterically hindered and electron-rich aromatic compound. We move beyond a simple presentation of data to offer a comparative study, demonstrating the powerful synergy achieved by cross-validating experimental results with computational models. As a senior application scientist, the objective is to illustrate not just the what, but the why—elucidating how these complementary techniques build a more robust and validated understanding of molecular structure and properties.

The Principle of Cross-Validation: A Foundation of Trust

In modern chemical and materials science, no single technique provides a complete picture. Experimental methods, while grounded in physical reality, can be influenced by environmental factors such as crystal packing forces or solvent effects. Computational methods, on the other hand, typically model molecules in an idealized, isolated state (gas phase) and their accuracy is contingent on the level of theory and basis set employed.

By comparing the data from both domains, we establish a self-validating system. A high degree of correlation between experimental measurements and computational predictions lends confidence to both the experimental setup and the chosen theoretical model. Conversely, discrepancies can be equally insightful, often revealing subtle physical phenomena that might otherwise be overlooked. This guide will use this compound as a case study to explore this powerful analytical paradigm.

cluster_0 Methodology cluster_1 Analysis cluster_2 Outcome EXP Experimental Characterization DATA Data Acquisition (Spectra, Diffraction) EXP->DATA COMP Computational Modeling MODEL Theoretical Prediction (Geometries, Frequencies) COMP->MODEL COMPARE Comparative Analysis DATA->COMPARE MODEL->COMPARE VALID Validated Molecular Structure & Properties COMPARE->VALID High Correlation Builds Confidence

Caption: The synergy between experimental and computational methods.

Experimental Determination: Capturing Physical Reality

The cornerstone of molecular characterization lies in empirical measurement. For this compound, techniques like X-ray crystallography and vibrational spectroscopy provide direct evidence of its structural and dynamic properties.

Molecular Structure via Single-Crystal X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1][2] By measuring the angles and intensities of X-rays diffracted by the electron clouds within a crystal, a detailed electron density map can be constructed, revealing atomic positions and bond lengths with high precision.[1][3]

Causality in Protocol: The choice of a high-quality single crystal is paramount. Defects or impurities in the crystal lattice would disrupt the long-range order necessary for sharp diffraction, leading to a poorly resolved or unsolvable structure. The use of intense X-ray sources, such as those from a synchrotron, can improve data quality from very small or weakly diffracting crystals.[2]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth & Selection: Grow suitable single crystals of this compound, typically by slow evaporation from a saturated solution. Select a well-formed, defect-free crystal under a microscope.

  • Mounting: Mount the crystal on a goniometer head. For air-sensitive samples or to improve data quality, this is often done under cryogenic conditions (e.g., a stream of liquid nitrogen).[2]

  • Data Collection: Place the goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. The crystal is rotated, and a detector (like a CCD or pixel detector) records the diffraction pattern—a series of spots of varying intensity—at hundreds of different orientations.[1]

  • Data Processing: The collected images are integrated to determine the intensity and position of each reflection. Corrections are applied for factors like absorption and beam intensity.

  • Structure Solution & Refinement: The "phase problem" is solved using computational methods to generate an initial electron density map.[3] An atomic model is built into this map and then refined against the experimental data to optimize the fit, yielding the final atomic coordinates, bond lengths, and angles.

G start Select High-Quality Single Crystal mount Mount Crystal on Goniometer start->mount xray Irradiate with Monochromatic X-rays mount->xray rotate Rotate Crystal & Record Diffraction Patterns xray->rotate process Integrate Intensities & Apply Corrections rotate->process solve Solve Phase Problem & Generate Electron Density Map process->solve refine Build & Refine Atomic Model solve->refine end Final Structure (Bond Lengths, Angles) refine->end

Caption: Workflow for Single-Crystal X-ray Crystallography.

Molecular Vibrations: Infrared and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of light that excites molecular vibrations resulting in a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the polarizability of the molecule. Together, they provide a characteristic "fingerprint" of a molecule's functional groups and skeletal structure.

For this compound, studies have successfully used Raman and IR spectra to assign its internal vibrations.[4][5] These experimental assignments are crucial for validating the accuracy of computational frequency calculations.

Computational Modeling: The Power of Theoretical Prediction

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to predict molecular properties from first principles.[6] DFT is used to approximate the solution to the Schrödinger equation, allowing for the calculation of a molecule's electronic structure, optimized geometry, vibrational frequencies, and other properties.[7]

Causality in Protocol: The choice of a functional and basis set is the most critical decision in a DFT calculation. For a molecule like this compound, containing heavy iodine atoms, the basis set must be robust enough to describe the large number of electrons accurately. Functionals must also be chosen carefully; for instance, some are specifically parameterized to better account for dispersion forces, which can be significant in halogenated systems.[8][9] Studies on this compound have found success using the MPW1PW91 functional with the LanL2DZ(d,p) basis set, which provides a good balance of accuracy and computational cost.[4][5]

Computational Protocol: DFT Analysis

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software.

  • Method Selection: Choose a DFT functional (e.g., B3LYP, M06-2X, MPW1PW91) and a basis set (e.g., 6-311++G(d,p), LanL2DZ).[8][10] The selection should be based on literature precedents for similar molecules to ensure reliability.

  • Geometry Optimization: Perform a geometry optimization calculation. The software will iteratively adjust the positions of the atoms to find the minimum energy conformation of the molecule in the gas phase.

  • Frequency Calculation: Once the geometry is optimized, perform a frequency calculation. This computes the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Analysis: Extract the optimized geometric parameters (bond lengths, angles) and the calculated vibrational frequencies for comparison with experimental data.

G start Build Initial Molecular Structure method Select DFT Functional & Basis Set start->method opt Perform Geometry Optimization Calculation method->opt freq Perform Frequency Calculation opt->freq verify Verify No Imaginary Frequencies (True Minimum) freq->verify extract Extract Predicted Data (Geometry, Frequencies) verify->extract end Data Ready for Cross-Validation extract->end

Caption: Workflow for a typical DFT computational analysis.

Head-to-Head Comparison: Bridging Theory and Experiment

This section directly compares the data obtained from the experimental and computational methods described above.

Structural Geometry

The definitive experimental geometry of this compound comes from X-ray diffraction studies. At room temperature (293 K), the molecule exhibits nearly D₃h symmetry due to the delocalization of the methyl protons.[4][5] However, at very low temperatures (14 K), neutron diffraction reveals a slight distortion to Cₛ symmetry.[4][5] This highlights a key insight gained from cross-validation: the computational model must sometimes be adjusted (e.g., by changing the assumed symmetry) to match physical reality under specific conditions.

ParameterExperimental (X-ray)Computational (DFT)
C-C (aromatic) bond length~1.40 Å~1.41 Å
C-I bond length~2.10 Å~2.12 Å
C-CH₃ bond length~1.51 Å~1.52 Å
C-C-C (aromatic) angle~120°~120°
I-C-C angle~120°~119.8°

(Note: Specific experimental values can be found in deposited crystallographic datasets such as the Cambridge Structural Database (CSD). The values presented here are representative.)

The excellent agreement between the crystal structure and the DFT-optimized geometry validates the chosen computational model as a reliable representation of the molecule. The minor differences can be attributed to the experimental data reflecting a molecule within a packed crystal lattice, while the calculation represents an isolated molecule in the gas phase.

Vibrational Frequencies

A detailed study combining experimental IR, Raman, and inelastic neutron scattering with DFT calculations provides a superb example of cross-validation.[4][5]

Vibrational ModeExperimental (IR/Raman) cm⁻¹Computational (DFT, Scaled) cm⁻¹Agreement
Skeletal Vibrations(Various)(Various)> 97%
Methyl Group VibrationsBroad Features(Various)Overestimated by ~7%

The agreement for the skeletal vibrations is exceptionally good, demonstrating the predictive power of the DFT calculations.[5] The slight overestimation of the methyl group frequencies is a known systematic tendency in many DFT methods and can be corrected using empirical scaling factors.[4][5]

Most revealingly, the low-temperature experimental spectra showed a splitting of certain vibrational modes by 2-12 cm⁻¹.[4][5] This observation was initially puzzling. However, when the DFT calculations were repeated assuming the lower Cₛ symmetry (as suggested by low-temperature neutron diffraction) instead of the idealized C₃h symmetry, the calculations perfectly reproduced this splitting.[4][5] This is a textbook example of how a discrepancy between initial models and experiment can guide further investigation to uncover a more accurate physical description.

Conclusion: A Validated Approach

The cross-validation of experimental and computational data for this compound provides a robust, high-confidence characterization of its molecular structure and properties.

  • Confidence in Structure: X-ray crystallography provides the definitive solid-state structure, which is shown to be accurately reproduced by DFT geometry optimization.

  • Validation of Models: The high degree of agreement between measured and calculated vibrational spectra validates the chosen DFT functional and basis set, confirming their suitability for describing this class of halogenated aromatic compounds.

  • Deeper Insight: The investigation into discrepancies (such as the splitting of vibrational modes at low temperature) led to a more refined understanding of the molecule's subtle conformational changes, a discovery facilitated by the interplay between experiment and theory.

For researchers in drug development and materials science, this synergistic approach is critical. It ensures that the molecular models used for further predictions—such as protein-ligand docking or simulating material properties—are grounded in and validated by physical reality, leading to more reliable and insightful scientific outcomes.

References

The Kinetics of Triiodomesitylene-Mediated Transformations: A Comparative Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for efficient, selective, and mild catalytic systems is a perpetual driving force. Among the arsenal of tools available to the synthetic chemist, halogen bonding has emerged as a powerful non-covalent interaction for orchestrating a diverse array of chemical transformations. At the forefront of this class of catalysts is triiodomesitylene, a sterically hindered and highly effective halogen bond donor. This guide provides an in-depth analysis of the reaction kinetics of this compound-mediated transformations, offering a comparative perspective against alternative catalytic systems. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to harness the full potential of this remarkable reagent.

The Power of the σ-Hole: Understanding this compound's Catalytic Action

This compound (TIM), with its three iodine atoms arrayed on a bulky mesitylene scaffold, functions as a potent neutral halogen bond (XB) donor. The key to its catalytic prowess lies in the anisotropic distribution of electron density around the iodine atoms, creating a region of positive electrostatic potential known as a "σ-hole" opposite the C-I covalent bond. This electrophilic region can engage in highly directional and specific non-covalent interactions with Lewis basic sites on substrate molecules, such as carbonyl oxygens or halides. This interaction, depicted in the workflow below, effectively activates the substrate, lowering the energy barrier for subsequent chemical reactions.

G cluster_0 Halogen Bonding Activation TIM This compound (XB Donor) Activated_Complex Activated XB Complex TIM->Activated_Complex Forms Halogen Bond Substrate Substrate (Lewis Base) Substrate->Activated_Complex Product Product Activated_Complex->Product Reaction Proceeds Regenerated_Catalyst Regenerated TIM Product->Regenerated_Catalyst Product Release

Caption: General workflow of this compound-mediated catalysis.

The bulky mesitylene backbone of TIM serves a dual purpose. It enhances the stability of the molecule and prevents self-aggregation, ensuring the availability of the iodine atoms for catalysis. Furthermore, the steric hindrance can impart unique selectivity in certain transformations, favoring specific reaction pathways.

A Comparative Kinetic Analysis: this compound vs. The Alternatives

To truly appreciate the utility of this compound, a quantitative comparison of its performance against other catalytic systems is essential. While specific kinetic data for this compound-mediated reactions is still emerging in the literature, we can draw valuable insights from studies on analogous halogen bond donors and other classes of catalysts in similar transformations.

Glycosylation Reactions: A Case Study

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and drug development. Halogen bond catalysis has shown considerable promise in this area.[1][2][3] Let's consider a representative glycosylation reaction and compare the potential performance of this compound with other catalysts.

Catalyst / PromoterTypical Reaction TimeYield (%)StereoselectivityMechanistic Hallmark
This compound (TIM) Hours to a dayGood to ExcellentOften high, substrate-dependentHalogen bond activation of glycosyl donor/acceptor
Bis(iodoimidazolium) salts HoursGoodVariableCationic halogen bond donation
Thiourea Derivatives Hours to a dayGood to ExcellentHighHydrogen bond activation
Lewis Acids (e.g., BF₃·OEt₂) Minutes to hoursVariableCan be difficult to controlStrong, often aggressive, substrate activation

Note: This table is a qualitative summary based on trends observed in the literature for similar reaction classes. Specific performance will vary with substrates and conditions.

The data suggests that while Lewis acids can offer faster reaction rates, they often suffer from lower functional group tolerance and can lead to undesired side reactions. This compound and other halogen/hydrogen bond donors, operating through milder activation mechanisms, provide a more controlled and often more selective approach, albeit sometimes at the cost of longer reaction times. Kinetic studies on related systems have shown that the rate of halogen bond-catalyzed reactions is typically first-order in both the substrate and the catalyst.[4]

Experimental Protocols: A Guide to Practice

To facilitate the application of this compound in the laboratory, we provide a detailed, step-by-step methodology for a representative transformation.

Protocol: this compound-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, a fundamental carbon-carbon bond-forming reaction.

Materials:

  • This compound (Catalyst)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone)

  • Nucleophile (e.g., indole)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated carbonyl compound (1.0 mmol) and this compound (0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (5 mL) and stir the mixture until all solids are dissolved.

  • Add the nucleophile (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Self-Validation: The progress of the reaction can be quantitatively monitored by taking aliquots at regular intervals and analyzing them by a calibrated HPLC or GC-MS method. This allows for the determination of the reaction rate and the observation of any potential side products, thus validating the efficiency and selectivity of the protocol.

G cluster_1 Kinetic Monitoring Workflow Setup Set up Reaction Sampling Take Aliquots at Intervals Setup->Sampling Analysis Analyze by HPLC/GC-MS Sampling->Analysis Data Plot Concentration vs. Time Analysis->Data Rate_Law Determine Rate Law & Rate Constant Data->Rate_Law

Caption: Workflow for the kinetic analysis of a catalyzed reaction.

Causality in Catalyst Selection: Why Choose this compound?

The choice of a catalyst is a critical decision in synthetic planning. This compound offers a unique set of advantages rooted in the principles of halogen bonding.

  • Mild Activation: By operating through a non-covalent activation mechanism, TIM avoids the harsh conditions often required for traditional Lewis acid catalysis, preserving sensitive functional groups within complex molecules.

  • High Selectivity: The directionality of the halogen bond can lead to highly organized transition states, resulting in excellent stereoselectivity and regioselectivity.

  • Tunability: The strength of the halogen bond can be tuned by modifying the electronic properties of the aryl backbone of the catalyst, allowing for the optimization of reactivity for a specific transformation.[5]

  • "Green" Chemistry Credentials: As a metal-free organocatalyst, this compound aligns with the principles of sustainable chemistry by avoiding the use of toxic and expensive heavy metals.

Conclusion and Future Outlook

This compound stands as a testament to the power and subtlety of non-covalent interactions in catalysis. Its ability to mediate a range of organic transformations with high efficiency and selectivity makes it a valuable tool for the modern synthetic chemist. While the body of quantitative kinetic data for this compound itself is still growing, the foundational understanding of halogen bond catalysis provides a strong framework for its rational application. Future research will undoubtedly focus on elucidating the precise kinetics of a broader range of this compound-mediated reactions and on the design of next-generation halogen bond donors with even greater activity and selectivity. The continued exploration of this fascinating area of catalysis promises to deliver innovative solutions for the synthesis of complex molecules that impact our world.

References

Benchmarking the Performance of Triiodomesitylene: A Potential Halogen-Bonding Catalyst for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of more efficient, selective, and sustainable chemical transformations, the field of catalysis is continuously evolving. While transition-metal catalysts, particularly those based on palladium, have become mainstays in the synthetic chemist's toolbox for their prowess in cross-coupling and oxidation reactions, the scientific community is increasingly exploring greener and more cost-effective alternatives.[1] Within this paradigm, iodine-based catalysis has emerged as a compelling area of investigation. This guide provides a comprehensive technical overview of Triiodomesitylene, a polyhalogenated aromatic compound, as a potential catalyst, benchmarking its theoretical advantages and potential performance against established commercial catalysts.

The Rise of Iodine Catalysis: A Paradigm Shift from Transition Metals

Transition metal catalysts, despite their remarkable activity, often present challenges related to cost, toxicity, and the need for complex ligands.[2] Iodine, in its various forms, offers an attractive alternative. Hypervalent iodine compounds, for instance, have demonstrated the ability to mediate a wide range of oxidative transformations, including the formation of C-N, C-O, and C-C bonds, often with high efficiency and selectivity.[3] The catalytic activity of iodine-based systems is frequently attributed to the phenomenon of halogen bonding, a non-covalent interaction where the electrophilic region of a halogen atom interacts with a Lewis base.[4] This interaction can activate substrates in a manner analogous to traditional Lewis acids.

This compound (1,3,5-triiodo-2,4,6-trimethylbenzene) is a structurally intriguing molecule poised for catalytic applications. The three iodine atoms, rendered electron-deficient by the aromatic ring, present strong potential for halogen bonding. The bulky mesitylene scaffold can also impart unique steric and electronic properties to the catalytic pocket. This guide will explore the hypothetical application of this compound in a key synthetic transformation and compare its potential performance with that of a widely used commercial catalyst.

Hypothetical Benchmarking Scenario: C-N Cross-Coupling

To provide a tangible framework for comparison, we will consider the C-N cross-coupling reaction, a cornerstone of pharmaceutical and materials chemistry.[5] Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for this transformation.[6] Here, we will theoretically benchmark the performance of this compound as a halogen-bonding catalyst against a common commercial palladium catalyst, Pd(OAc)₂ with a suitable phosphine ligand.

Catalytic Performance Metrics: A Comparative Overview

The efficacy of a catalyst is evaluated based on several key performance indicators.[7] The following table presents a hypothetical comparison of this compound and a commercial palladium catalyst for a representative C-N cross-coupling reaction.

Performance MetricThis compound (Hypothetical)Commercial Palladium Catalyst (Typical)Rationale for Hypothetical Performance
Catalyst Loading (mol%) 1-50.1-2Halogen-bonding catalysis often requires a higher catalyst loading compared to highly efficient transition-metal catalysts.
Reaction Time (hours) 12-242-12Palladium-catalyzed reactions are typically faster due to the well-established and highly efficient catalytic cycle.
Yield (%) 70-9085-98While potentially offering good yields, iodine-based catalysts might not yet match the near-quantitative conversions often achieved with optimized palladium systems.
Turnover Number (TON) 20-10050-1000TON is a measure of the number of substrate molecules converted per catalyst molecule. The higher efficiency of palladium catalysts generally leads to higher TONs.
Turnover Frequency (TOF, h⁻¹) 1-84-500TOF reflects the speed of the catalytic cycle. Palladium catalysts are known for their high turnover frequencies.
Cost LowerHigherThis compound is a relatively simple organic molecule, whereas palladium is a precious metal, and phosphine ligands can be expensive.
Toxicity/Sustainability Generally LowerHigher (residual palladium is a concern in pharmaceuticals)Iodine is a more benign element compared to palladium, aligning with the principles of green chemistry.[1]

Note: The performance data for this compound is hypothetical and presented for illustrative purposes to highlight the anticipated differences based on the principles of halogen-bonding catalysis versus transition-metal catalysis.

Mechanistic Insights: Halogen Bonding vs. Oxidative Addition/Reductive Elimination

The fundamental difference in the mode of action between this compound and a palladium catalyst underpins their performance characteristics.

This compound: A Halogen-Bonding Hypothesis

The catalytic cycle of this compound in a C-N cross-coupling reaction would likely proceed through the activation of the amine substrate via halogen bonding.

This compound This compound (Catalyst) HalogenBondedComplex Halogen-Bonded Complex This compound->HalogenBondedComplex Forms Halogen Bond Amine Amine (Substrate) Amine->HalogenBondedComplex ActivatedAmine Activated Amine HalogenBondedComplex->ActivatedAmine Increases Nucleophilicity Product Coupled Product ActivatedAmine->Product Nucleophilic Attack ArylHalide Aryl Halide (Substrate) ArylHalide->Product CatalystRegen Catalyst Regeneration Product->CatalystRegen CatalystRegen->this compound Releases Catalyst

Caption: Hypothetical catalytic cycle of this compound in C-N cross-coupling.

In this proposed mechanism, the electron-deficient iodine atoms of this compound would form a halogen bond with the lone pair of electrons on the nitrogen atom of the amine. This interaction would increase the nucleophilicity of the amine, facilitating its attack on the aryl halide.

Commercial Palladium Catalyst: The Established Pathway

Palladium-catalyzed C-N cross-coupling follows a well-established catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide ArylHalide->OxidativeAddition PdII_Complex1 Pd(II) Complex OxidativeAddition->PdII_Complex1 LigandExchange Ligand Exchange PdII_Complex1->LigandExchange Amine Amine Amine->LigandExchange PdII_Complex2 Amido-Pd(II) Complex LigandExchange->PdII_Complex2 ReductiveElimination Reductive Elimination PdII_Complex2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Coupled Product ReductiveElimination->Product

Caption: Simplified catalytic cycle for palladium-catalyzed C-N cross-coupling.

This cycle involves changes in the oxidation state of the palladium center and is generally highly efficient, leading to faster reaction rates and higher turnover numbers.[5]

Experimental Protocols for Benchmarking

To conduct a fair and accurate comparison between this compound and a commercial catalyst, a standardized experimental protocol is essential. The following provides a detailed methodology for a hypothetical C-N cross-coupling reaction.

General Experimental Workflow

Start Start: Assemble Reaction Components ReactionSetup Reaction Setup: - Add aryl halide, amine, base, and solvent to a reaction vessel. - Degas the mixture. Start->ReactionSetup CatalystAddition Catalyst Addition: - Add this compound or the palladium catalyst system. ReactionSetup->CatalystAddition Reaction Reaction: - Heat the mixture to the desired temperature with stirring for the specified time. CatalystAddition->Reaction Monitoring Monitoring: - Track reaction progress using TLC or GC-MS. Reaction->Monitoring Workup Work-up: - Cool the reaction mixture. - Perform an aqueous work-up and extract the product. Monitoring->Workup Upon Completion Purification Purification: - Purify the crude product by column chromatography. Workup->Purification Analysis Analysis: - Characterize the product (NMR, MS). - Calculate yield, TON, and TOF. Purification->Analysis End End: Benchmarking Data Analysis->End

Caption: General experimental workflow for catalyst benchmarking.

Detailed Protocol: C-N Cross-Coupling of 4-Bromoanisole with Aniline

Materials:

  • 4-Bromoanisole

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure for this compound Catalysis (Hypothetical):

  • To an oven-dried Schlenk tube, add 4-bromoanisole (1.0 mmol), sodium tert-butoxide (1.2 mmol), and this compound (0.05 mmol, 5 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) and aniline (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Procedure for Commercial Palladium Catalysis:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.012 mmol, 1.2 mol%), 4-bromoanisole (1.0 mmol), and sodium tert-butoxide (1.2 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (5 mL) and aniline (1.1 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Follow steps 5-9 from the this compound protocol.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic activity of this compound is currently limited in the public domain, its molecular architecture strongly suggests its potential as a halogen-bonding catalyst. The hypothetical benchmarking presented in this guide illustrates the conceptual framework for evaluating its performance against established commercial catalysts.

The primary advantages of a this compound-based catalyst would likely be its lower cost, reduced toxicity, and operational simplicity compared to palladium-based systems. However, it is anticipated that it may exhibit lower catalytic activity, requiring higher catalyst loadings and longer reaction times.

For researchers, scientists, and drug development professionals, the exploration of iodine-based catalysts like this compound represents a promising frontier in the development of more sustainable and economical synthetic methodologies. Further research is warranted to experimentally validate the catalytic efficacy of this compound and to delineate its substrate scope and limitations. As the principles of green chemistry become increasingly integral to modern synthesis, the development of metal-free catalytic systems will undoubtedly play a pivotal role in the future of the chemical industry.

References

Illuminating Reaction Pathways: A Comparative Guide to Isotopic Labeling Studies in Triiodomesitylene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for controlling reaction outcomes, optimizing yields, and designing novel synthetic routes. Triiodomesitylene, a sterically hindered polyhalogenated aromatic compound, presents a fascinating case study in mechanistic elucidation due to the potential for multiple competing reaction pathways, including radical and ionic mechanisms. This guide provides an in-depth comparison of how isotopic labeling studies can be strategically employed to unravel the intricate mechanistic details of this compound reactions. By leveraging the subtle yet powerful effects of isotopic substitution, we can gain definitive insights that are often unattainable through conventional kinetic studies alone.

The Principle of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a powerful technique used to trace the fate of atoms or groups of atoms throughout a chemical reaction.[1] By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen, ¹H, with deuterium, ²H or D), we can introduce a "tag" that can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This allows for the unambiguous determination of bond-forming and bond-breaking events.

Furthermore, the difference in mass between isotopes leads to a phenomenon known as the Kinetic Isotope Effect (KIE) , where the rate of a reaction can change upon isotopic substitution.[2] The KIE is a cornerstone of mechanistic investigation, providing invaluable information about the transition state of the rate-determining step.[3]

Competing Reaction Mechanisms of this compound: A Comparative Overview

Reactions involving this compound, such as deiodination or coupling reactions, can plausibly proceed through several distinct mechanisms. Here, we compare two primary competing pathways—a radical mechanism and an ionic mechanism—and discuss how isotopic labeling can be used to differentiate between them.

Table 1: Comparison of Plausible Reaction Mechanisms for this compound Deiodination

FeatureRadical MechanismIonic Mechanism (e.g., Nucleophilic Aromatic Substitution)
Initiation Homolytic cleavage of the C-I bond, often induced by light or a radical initiator.Heterolytic cleavage of the C-I bond or nucleophilic attack on the aromatic ring.
Key Intermediates Mesityl radical and iodine radical.Meisenheimer complex or an aryl cation/anion.
Rate Determining Step Often the initial homolytic cleavage of the C-I bond.Formation of the Meisenheimer complex or cleavage of the C-I bond.
Expected KIE A significant primary heavy atom KIE (¹²C/¹³C or ¹²⁷I/¹²⁹I) on the C-I bond cleavage. A secondary deuterium KIE on the methyl groups is also possible.A significant KIE would be expected if C-H bond breaking is involved in the rate-determining step. A smaller KIE may be observed for the C-I bond cleavage.
Elucidating Mechanisms with Kinetic Isotope Effects

The magnitude of the KIE can provide strong evidence for a particular mechanism. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step.[2] For instance, if the C-I bond cleavage is the slow step, substituting ¹²⁷I with a heavier, non-radioactive isotope like ¹²⁹I (if it were readily available and stable for such studies) or more practically, observing the effect of ¹³C labeling at the ipso-carbon, would result in a measurable KIE.

A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation.[3] For example, deuterating the methyl groups of this compound could reveal information about changes in hybridization at the aromatic ring in the transition state.

Experimental Design: A Step-by-Step Protocol for Isotopic Labeling Studies

To illustrate the practical application of these principles, we present a detailed protocol for a hypothetical study aimed at distinguishing between a radical and an ionic pathway for the deiodination of this compound.

Part 1: Synthesis of Isotopically Labeled this compound

The first critical step is the synthesis of the isotopically labeled substrate. For this hypothetical study, we will focus on the synthesis of this compound deuterated at the methyl groups (d9-triiodomesitylene).

Protocol for the Synthesis of d9-Triiodomesitylene:

  • Deuteration of Mesitylene: Begin with commercially available mesitylene. The methyl protons can be exchanged for deuterium using a strong acid catalyst in the presence of a deuterium source like D₂O. A common method involves heating mesitylene with a mixture of D₂SO₄ and D₂O.

  • Purification: After the exchange reaction, the deuterated mesitylene (d9-mesitylene) is isolated and purified by distillation or chromatography. The degree of deuteration should be confirmed by ¹H NMR and mass spectrometry.

  • Iodination: The purified d9-mesitylene is then subjected to electrophilic iodination. A mixture of iodine and a strong oxidizing agent, such as nitric acid or periodic acid, in a suitable solvent like acetic acid, will yield d9-triiodomesitylene.

  • Final Purification and Characterization: The resulting d9-triiodomesitylene is purified by recrystallization and its isotopic purity is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Part 2: Kinetic Isotope Effect Experiments

With both the unlabeled and deuterated this compound in hand, competitive kinetic experiments can be performed.

Protocol for KIE Measurement:

  • Reaction Setup: In two separate, identical reaction vessels, prepare solutions of unlabeled this compound and d9-triiodomesitylene at the same concentration.

  • Initiation: Initiate the deiodination reaction under the desired conditions. For a photochemical reaction, this would involve irradiation with UV light. For a thermally initiated radical reaction, a radical initiator like AIBN would be added. For an ionic reaction, the appropriate nucleophile or reagent would be introduced.

  • Monitoring Reaction Progress: The progress of both reactions is monitored simultaneously by taking aliquots at regular time intervals and analyzing them by a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Rate Constant Determination: The rate constants for the disappearance of the starting material (kH for unlabeled and kD for d9-labeled) are determined by plotting the concentration of this compound versus time.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = kH / kD.

Interpreting the Results: A Comparative Analysis

The value of the KIE provides a powerful diagnostic tool for distinguishing between the proposed mechanisms.

Table 2: Predicted KIE Values and Mechanistic Interpretations

Observed KIE (kH/kD)InterpretationImplied Mechanism
~ 1 (No significant KIE) The C-H bonds of the methyl groups are not involved in the rate-determining step. This would be consistent with a mechanism where the initial C-I bond cleavage is the slow step.Likely Radical or Ionic (if C-I cleavage is rate-determining)
> 1 (Normal Secondary KIE) The transition state involves a change in hybridization at the aromatic ring that leads to a loosening of the C-H vibrational frequencies. This is often observed in reactions where an sp²-hybridized carbon becomes more sp³-like in the transition state.Could be consistent with the formation of a radical intermediate or a Meisenheimer complex in an ionic pathway.
< 1 (Inverse Secondary KIE) The transition state involves a stiffening of the C-H vibrational frequencies. This can occur when an sp³-hybridized carbon becomes more sp²-like.Less likely for the proposed mechanisms but could provide nuanced information about the transition state structure.

To further differentiate, a heavy atom KIE using ¹³C labeling at the ipso-carbons would be more definitive. A significant ¹²C/¹³C KIE would strongly support a mechanism where the C-I bond cleavage is the rate-determining step, a hallmark of many radical reactions.

Visualizing Reaction Pathways and Experimental Workflows

To provide a clearer understanding, the following diagrams illustrate the proposed reaction mechanisms and the experimental workflow for the isotopic labeling study.

G cluster_0 Radical Mechanism cluster_1 Ionic Mechanism This compound This compound Mesityl Radical + I• Mesityl Radical + I• This compound->Mesityl Radical + I• hv or Δ Products Products Mesityl Radical + I•->Products Further Reactions This compound This compound Meisenheimer Complex Meisenheimer Complex This compound ->Meisenheimer Complex + Nu- Products Products Meisenheimer Complex->Products - I-

Caption: Proposed Radical vs. Ionic reaction pathways for this compound.

G Start Start Synthesize d9-Triiodomesitylene Synthesize d9-Triiodomesitylene Start->Synthesize d9-Triiodomesitylene Characterize Isotopic Purity (NMR, MS) Characterize Isotopic Purity (NMR, MS) Synthesize d9-Triiodomesitylene->Characterize Isotopic Purity (NMR, MS) Competitive Kinetic Experiments Competitive Kinetic Experiments Characterize Isotopic Purity (NMR, MS)->Competitive Kinetic Experiments Monitor Reaction Progress (GC/HPLC) Monitor Reaction Progress (GC/HPLC) Competitive Kinetic Experiments->Monitor Reaction Progress (GC/HPLC) Calculate Rate Constants (kH, kD) Calculate Rate Constants (kH, kD) Monitor Reaction Progress (GC/HPLC)->Calculate Rate Constants (kH, kD) Determine KIE = kH/kD Determine KIE = kH/kD Calculate Rate Constants (kH, kD)->Determine KIE = kH/kD Elucidate Mechanism Elucidate Mechanism Determine KIE = kH/kD->Elucidate Mechanism

Caption: Experimental workflow for a KIE study of this compound.

Conclusion and Future Outlook

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Triiodomesitylene for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are paramount. However, the integrity of our work extends beyond the bench; it encompasses a steadfast commitment to safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of triiodomesitylene, ensuring the safety of laboratory personnel and compliance with regulatory standards. This is not merely a checklist, but a validation of our shared responsibility to handle chemical waste with the expertise and foresight that defines our field.

Foundational Knowledge: Understanding the Hazard Profile of this compound

This compound is a halogenated aromatic compound. The presence of iodine atoms on the benzene ring significantly influences its chemical properties and dictates its handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed or in contact with skin, causes skin and serious eye irritation, is toxic if inhaled, and may cause respiratory irritation.[1][2] Furthermore, it is toxic to aquatic life with long-lasting effects.[1] The key to its proper disposal lies in recognizing it as a halogenated organic waste .[3][4][5][6]

Why Segregation is Critical: Halogenated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.[7] Mixing them with non-halogenated waste can contaminate a larger volume of solvent, leading to significantly higher disposal costs and environmental risks.[6]

Pre-Disposal Checklist: Immediate Safety and Handling Protocols

Before initiating any disposal procedure, ensure the following safety measures are in place. These steps are designed to mitigate immediate risks and are grounded in established laboratory safety protocols.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[4]

  • Work in a Ventilated Area: All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]

  • Consult the Safety Data Sheet (SDS): Before handling, always review the most current SDS for this compound.[1][3] This document contains vital information on hazards, first-aid measures, and emergency procedures.

Hazard Summary Table:

Hazard ClassificationDescriptionPrecautionary Statement
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, and toxic if inhaled.[1][2][8]Avoid breathing dust. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[1][8]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2]Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[1]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Avoid release to the environment.[1]
Step-by-Step Disposal Procedure for this compound

This protocol outlines the systematic process for collecting and disposing of this compound waste. Adherence to this workflow is essential for ensuring a safe and compliant laboratory environment.

Step 1: Waste Identification and Segregation

  • Designate a "Halogenated Organic Waste" container. This container must be clearly labeled and dedicated solely to halogenated compounds.[3][4][6]

  • This compound, in both solid form and dissolved in solvents, must be disposed of in this designated container.

  • Do NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol) or aqueous waste.[5][6]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste in a designated, sealed container.[3]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, weighing paper, or pipette tips, should also be placed in the halogenated waste container.

  • Solvent Rinses: When cleaning glassware that has come into contact with this compound, rinse with a minimal amount of a suitable solvent (e.g., acetone). Collect this rinsate as halogenated hazardous waste.[3]

Step 3: Container Management

  • Use an appropriate container: The waste container should be made of a material compatible with the waste being collected and must have a secure, tight-fitting lid.[9]

  • Keep the container closed: The waste container must be kept closed at all times, except when adding waste.[6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[3][6]

Step 4: Storage and Disposal

  • Temporary Storage: Store the waste container in a well-ventilated area, away from ignition sources, and within a designated satellite accumulation area.[2][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][10]

Workflow for this compound Disposal:

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal ppe Don PPE (Gloves, Goggles, Lab Coat) fume_hood Work in Fume Hood solid_waste Solid this compound Waste waste_container Designated & Labeled Halogenated Waste Container solid_waste->waste_container contaminated_materials Contaminated Materials (Gloves, Weigh Paper) contaminated_materials->waste_container solvent_rinse Solvent Rinses of Glassware solvent_rinse->waste_container storage Store in Satellite Accumulation Area waste_container->storage Container is full or per institutional policy ehs Contact EHS for Pickup storage->ehs disposal_facility Transport to Approved Hazardous Waste Facility ehs->disposal_facility

Caption: A workflow for the proper disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If flammable solvents are involved, turn off any nearby ignition sources.[11]

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[2]

  • Clean-Up: Carefully collect the absorbent material and place it in the designated halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office.[11]

By adhering to these rigorous disposal protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental responsibility.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Triiodomesitylene

Author: BenchChem Technical Support Team. Date: January 2026

Handling specialty chemicals like Triiodomesitylene, a key reagent in synthetic chemistry, demands more than just procedural knowledge; it requires a deep understanding of the material's inherent risks and the rationale behind each safety protocol. This guide provides an in-depth operational plan for the safe handling of this compound, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure both personal and environmental protection.

Hazard Assessment: Understanding the Risks of this compound

This compound (1,3,5-Triiodo-2,4,6-trimethylbenzene) is a solid organic compound. A thorough risk assessment is the foundation of any safety protocol. Based on its Safety Data Sheet (SDS), this compound presents several key hazards that directly inform our PPE strategy.

Primary Hazards:

  • Serious Eye Damage (H318): The most significant risk is severe and potentially irreversible damage to the eyes upon contact.

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1]

  • Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1]

  • Aquatic Toxicity (H410, H411): The compound is very toxic to aquatic life, with long-lasting effects, making containment and proper disposal critical.

  • Harmful if Swallowed (H302): Ingestion is harmful.[1]

The physical form of this compound as a solid powder or dust means that the primary routes of exposure are through inhalation of airborne particles and direct contact with the skin and eyes.[2] Therefore, our PPE selection must create a complete barrier against these exposure pathways.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is not arbitrary; each component is chosen to mitigate a specific, identified risk. All personnel must be trained in the proper use of this equipment.[3]

Eye and Face Protection: The First Line of Defense

Given the H318 "Causes serious eye damage" classification, eye protection is non-negotiable. Standard safety glasses are insufficient.

  • Mandatory Equipment:

    • Chemical Splash Goggles: Flexible-fitting, hooded-ventilation goggles that conform to ANSI Z87.1 standards are required to protect against dust and potential splashes.[4]

    • Face Shield: A full-face shield must be worn over the chemical splash goggles. This provides a secondary layer of protection for the entire face from splashes or unexpected reactions.[5]

  • Causality: The fine, dust-like nature of solid this compound necessitates a complete seal around the eyes, which only goggles can provide. The face shield protects the rest of the face from contact.

Skin and Body Protection: Preventing Dermal Contact

To prevent skin irritation (H315), full body coverage is essential. Your personal clothing is not considered protective equipment.[4]

  • Mandatory Equipment:

    • Chemical-Resistant Gown or Coveralls: A disposable, solid-front gown made of a non-absorbent material like polyethylene-coated polypropylene is required.[3] Standard cloth lab coats are not acceptable as they can absorb chemicals, holding them against the skin.

    • Closed-Toe Shoes: Shoes must fully cover the foot. Leather or canvas shoes are not recommended as they can absorb chemicals.[5][6]

  • Causality: The goal is to create a barrier that prevents any skin contact. In case of a spill, contaminated clothing must be removed immediately, and the skin rinsed thoroughly.[1]

Hand Protection: The Point of Contact

Hands are the most likely part of the body to come into direct contact with the chemical.

  • Mandatory Equipment:

    • Double Gloving with Nitrile Gloves: Wear two pairs of powder-free nitrile gloves. Nitrile provides good resistance to a range of chemicals.[5]

  • Causality: Double gloving provides redundancy. If the outer glove is contaminated or torn, the inner glove continues to provide protection. It also allows for the safe removal of the outer glove without contaminating the inner glove or skin.

Respiratory Protection: Guarding Against Inhalation

To mitigate the risk of respiratory irritation (H335), engineering controls such as a fume hood should be the primary method of controlling dust.[2] When engineering controls are not sufficient or during spill cleanup, respiratory protection is necessary.

  • Recommended Equipment:

    • NIOSH-Approved Respirator: A P3 filter-equipped respirator is recommended when handling larger quantities or when there is a risk of aerosolization. All personnel required to wear a respirator must be properly fit-tested and trained in its use.[4]

  • Causality: The P3 filter is designed to capture fine particulates, which is the primary inhalation hazard associated with solid this compound.

The following table summarizes the essential PPE for handling this compound.

TaskEye/Face ProtectionBody ProtectionHand ProtectionRespiratory Protection
Weighing/Transfer Chemical Goggles & Face ShieldChemical-Resistant GownDouble Nitrile GlovesRequired if not in a fume hood
Reaction Setup Chemical Goggles & Face ShieldChemical-Resistant GownDouble Nitrile GlovesAs needed based on risk assessment
Spill Cleanup Chemical Goggles & Face ShieldChemical-Resistant CoverallsDouble Nitrile GlovesNIOSH-Approved Respirator (P3)
Waste Disposal Chemical Goggles & Face ShieldChemical-Resistant GownDouble Nitrile GlovesNot typically required

Operational Plan: A Step-by-Step Workflow

A systematic approach ensures that safety protocols are followed consistently. This workflow covers the entire process from preparation to disposal.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing or jewelry is secured.[4]

  • Donning (Putting On) PPE:

    • Put on inner nitrile gloves.

    • Put on the chemical-resistant gown, ensuring it is fully secured.

    • Put on the NIOSH-approved respirator, if required, and perform a seal check.

    • Put on chemical splash goggles.

    • Put on the face shield.

    • Put on outer nitrile gloves, pulling the cuffs over the sleeves of the gown.

  • Handling this compound: Perform all manipulations within a certified chemical fume hood to minimize dust exposure.

  • Doffing (Taking Off) PPE: This process is designed to prevent self-contamination.

    • Remove outer gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and goggles.

    • Remove the gown by rolling it down and away from the body. Dispose of it in the designated waste container.

    • Remove inner gloves and dispose of them.

    • Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Area Setup (Fume Hood Ready, Spill Kit Accessible) Donning 2. Don PPE (Gown, Double Gloves, Goggles, Face Shield) Prep->Donning Handling 3. Handle this compound (Inside Fume Hood) Donning->Handling Proceed to work Doffing 4. Doff PPE (Careful Removal to Avoid Contamination) Handling->Doffing Work complete Disposal 5. Waste Segregation (Contaminated PPE & Chemical Waste) Doffing->Disposal Handwash 6. Wash Hands Thoroughly Disposal->Handwash

Caption: Workflow for the safe handling of this compound.

Emergency and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area. Avoid breathing dust. Wearing full PPE, cover the spill with an inert absorbent material. Collect the material into a suitable, labeled container for hazardous waste disposal.

Disposal Plan

Due to its high aquatic toxicity, this compound and any materials contaminated with it must not enter drains or the environment.[2]

  • Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns), absorbent pads, and other materials that have come into contact with the chemical are considered hazardous waste.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company in accordance with all federal, state, and local regulations.[7][8][9]

By adhering to these rigorous PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triiodomesitylene
Reactant of Route 2
Triiodomesitylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.